5-Isobutoxy-pyridine-2-carbaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
1503064-59-2 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-(2-methylpropoxy)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2/c1-8(2)7-13-10-4-3-9(6-12)11-5-10/h3-6,8H,7H2,1-2H3 |
InChI Key |
SOKYMAVFDCSHQM-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CN=C(C=C1)C=O |
Canonical SMILES |
CC(C)COC1=CN=C(C=C1)C=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Isobutoxy-pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Isobutoxy-pyridine-2-carbaldehyde is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural motif, combining a pyridine ring with an aldehyde functional group and an isobutoxy substituent, presents a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The pyridine core is a common feature in many biologically active molecules, and the aldehyde group serves as a reactive handle for a variety of chemical transformations. The isobutoxy group at the 5-position can influence the compound's lipophilicity, metabolic stability, and target-binding interactions. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and characterization of this compound.
Chemical and Physical Properties
A comprehensive search of available chemical literature and databases did not yield specific experimentally determined physical properties for this compound. However, based on the properties of the parent compound, pyridine-2-carbaldehyde, and related substituted analogs, the following properties can be anticipated.
Table 1: Physicochemical Properties of Pyridine-2-carbaldehyde and Related Compounds
| Property | Pyridine-2-carbaldehyde | 5-Methylpyridine-2-carboxaldehyde | 5-Nitropyridine-2-carbaldehyde | 5-Bromopyridine-2-carbaldehyde |
| CAS Number | 1121-60-4 | 4985-92-6 | 35969-75-6 | 31181-90-5 |
| Molecular Formula | C₆H₅NO | C₇H₇NO | C₆H₄N₂O₃ | C₆H₄BrNO |
| Molecular Weight ( g/mol ) | 107.11 | 121.14 | 152.11 | 186.01 |
| Appearance | Colorless to yellow liquid | Solid | --- | --- |
| Melting Point (°C) | 148–151 | --- | --- | --- |
| Boiling Point (°C) | 181 | --- | --- | --- |
| Solubility | Soluble in water, ethanol, acetone | --- | --- | --- |
Data for this compound is not currently available in public databases.
Synthesis and Experimental Protocols
The synthesis of this compound can be conceptually approached through the etherification of a suitable precursor, such as 5-hydroxy-pyridine-2-carbaldehyde.
Proposed Synthetic Pathway: Williamson Ether Synthesis
A common and effective method for the preparation of ethers is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
Experimental Workflow for Williamson Ether Synthesis
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical):
-
Preparation of the Alkoxide: To a solution of 5-hydroxy-pyridine-2-carbaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes, allowing for the formation of the sodium alkoxide.
-
Alkylation: Isobutyl bromide (1.2 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction: Upon completion, the reaction is quenched by the slow addition of water. The aqueous mixture is then extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Spectroscopic Characterization (Anticipated)
The structure of the synthesized this compound would be confirmed by standard spectroscopic methods.
Table 2: Anticipated Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aldehydic proton (singlet, δ 9.8-10.2 ppm).- Aromatic protons on the pyridine ring (doublets and doublet of doublets, δ 7.0-8.5 ppm).- Methylene protons of the isobutoxy group adjacent to the oxygen (doublet, δ ~4.0 ppm).- Methine proton of the isobutoxy group (multiplet, δ ~2.0 ppm).- Methyl protons of the isobutoxy group (doublet, δ ~1.0 ppm). |
| ¹³C NMR | - Carbonyl carbon of the aldehyde (δ 190-200 ppm).- Aromatic carbons of the pyridine ring (δ 110-160 ppm).- Methylene carbon of the isobutoxy group adjacent to the oxygen (δ ~75 ppm).- Methine carbon of the isobutoxy group (δ ~28 ppm).- Methyl carbons of the isobutoxy group (δ ~19 ppm). |
| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of C₁₀H₁₃NO₂ (179.22 g/mol ).- Fragmentation patterns consistent with the loss of the isobutoxy group or the formyl group. |
| Infrared (IR) Spectroscopy | - A strong C=O stretching vibration for the aldehyde group (~1700 cm⁻¹).- C-O-C stretching vibrations for the ether linkage (~1250 cm⁻¹ and ~1050 cm⁻¹).- C=N and C=C stretching vibrations for the pyridine ring (~1600-1400 cm⁻¹). |
Reactivity and Potential Applications
The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the pyridine ring.
Logical Relationship of Reactivity
Caption: Reactivity profile of this compound.
The aldehyde functionality allows for a wide range of transformations, making this compound a valuable intermediate in the synthesis of more complex molecules. For instance, it can undergo:
-
Oxidation to the corresponding carboxylic acid.
-
Reduction to the primary alcohol.
-
Reductive amination with various amines to introduce diverse side chains.
-
Wittig olefination to form vinylpyridines.
-
Condensation reactions with hydrazines, hydroxylamines, and other nucleophiles to form Schiff bases and other derivatives.
The pyridine nitrogen is basic and can be protonated, alkylated, or oxidized to the N-oxide. The pyridine ring itself can participate in metal-catalyzed cross-coupling reactions, although the electron-withdrawing nature of the aldehyde group can influence its reactivity.
In the context of drug development, the diverse reactivity of this compound allows for its use in the construction of libraries of compounds for screening against various biological targets. The isobutoxy group can enhance membrane permeability and modulate metabolic pathways, which are critical considerations in the design of new drug candidates. While no specific signaling pathways involving this compound have been reported, its derivatives could potentially interact with a wide range of biological targets due to the prevalence of the pyridine scaffold in known drugs.
Conclusion
Technical Guide: 5-Isobutoxy-pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 5-Isobutoxy-pyridine-2-carbaldehyde, a pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of public data on this specific compound, this guide outlines a plausible synthetic pathway, provides estimated physicochemical properties, and details relevant experimental protocols for key transformations based on established chemical principles and analogous compounds.
Introduction
Pyridine-2-carbaldehyde and its derivatives are crucial building blocks in the synthesis of a wide array of pharmaceutical compounds and functional materials. The introduction of an isobutoxy group at the 5-position of the pyridine ring is anticipated to modulate the electronic properties and lipophilicity of the molecule, potentially leading to novel biological activities and material characteristics. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this compound.
Physicochemical Properties (Estimated)
As of the date of this document, a specific CAS number for this compound has not been identified in major chemical databases. The following table summarizes estimated physicochemical properties based on the parent compound, pyridine-2-carbaldehyde, and related alkoxy-substituted pyridines.
| Property | Estimated Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Appearance | Pale yellow to brown liquid or low-melting solid |
| Boiling Point | > 200 °C |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Limited solubility in water. |
Proposed Synthetic Pathway
A two-step synthetic route is proposed for the preparation of this compound, starting from the commercially available 5-hydroxy-2-methylpyridine.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 5-Isobutoxy-2-methylpyridine (Williamson Ether Synthesis)
This step involves the reaction of 5-hydroxy-2-methylpyridine with an isobutyl halide in the presence of a base.
Experimental Protocol:
-
To a stirred solution of 5-hydroxy-2-methylpyridine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.
-
To the resulting alkoxide solution, add isobutyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-isobutoxy-2-methylpyridine.
In-Depth Technical Guide: 5-Isobutoxy-pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Core Compound Overview: 5-Isobutoxy-pyridine-2-carbaldehyde
This compound is a substituted pyridine derivative. While specific data for this compound is limited in publicly available literature, its structural class—5-alkoxy-pyridine-2-carbaldehydes—is of interest in medicinal chemistry. This guide synthesizes available information on its properties and the activities of structurally related compounds to provide a predictive technical overview for research and development purposes.
The foundational structure, pyridine-2-carbaldehyde, consists of a pyridine ring with an aldehyde group at the second position.[1][2] This core structure is a versatile precursor in the synthesis of various pharmaceutical compounds and ligands for coordination chemistry.[1] The addition of an isobutoxy group at the 5-position is anticipated to modify its physicochemical properties, such as lipophilicity, which can in turn influence its biological activity and pharmacokinetic profile.
Physicochemical Properties
To determine the molecular weight of this compound, its chemical formula must first be established. The pyridine ring has the formula C5H4N. The carbaldehyde group (CHO) adds one carbon, one hydrogen, and one oxygen. The isobutoxy group ((CH3)2CHCH2O-) adds four carbons, nine hydrogens, and one oxygen. Taking into account the substitution on the pyridine ring, the final chemical formula is C10H13NO2.
The molecular weight is calculated as follows:
-
Carbon: 10 atoms × 12.011 u = 120.11 u
-
Hydrogen: 13 atoms × 1.008 u = 13.104 u
-
Nitrogen: 1 atom × 14.007 u = 14.007 u
-
Oxygen: 2 atoms × 15.999 u = 31.998 u
-
Total Molecular Weight: 179.219 g/mol
A summary of the calculated and predicted physicochemical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | 5-(2-methylpropoxy)pyridine-2-carbaldehyde |
| Appearance | Predicted to be a liquid or low-melting solid |
| Solubility | Predicted to be soluble in organic solvents |
Experimental Protocols
General Synthesis of 5-Alkoxy-Pyridine-2-Carbaldehydes
This protocol is based on the synthesis of 5-methoxy-pyridine-3-carbaldehyde and is adapted for the isobutoxy analogue.[3] The synthesis typically involves the formylation of a pre-functionalized pyridine ring.
Materials:
-
3-Bromo-5-isobutoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
A solution of 3-bromo-5-isobutoxypyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
n-Butyllithium (1.1 equivalents) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour to facilitate lithium-halogen exchange.
-
Anhydrous DMF (1.5 equivalents) is then added dropwise, and the reaction is stirred for an additional 30 minutes at -78 °C.
-
The reaction is quenched by pouring the cold mixture into a stirred aqueous solution of 5% NaHCO3.
-
The mixture is extracted three times with diethyl ether.
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield this compound.
Note: This is a generalized procedure and would require optimization for the specific substrate.
Below is a workflow diagram for the proposed synthesis.
Potential Biological Activity and Signaling Pathways
While no specific biological data exists for this compound, its structural analogs, particularly thiosemicarbazone derivatives of substituted pyridine-2-carbaldehydes, have been extensively studied for their anticancer properties.[4][5] These compounds are known to be potent inhibitors of ribonucleotide reductase (RNR), a crucial enzyme in the DNA synthesis pathway.[4][5]
Inhibition of Ribonucleotide Reductase
Ribonucleotide reductase catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. Inhibition of this enzyme leads to the depletion of the deoxyribonucleotide pool, thereby halting DNA replication and cell proliferation. This makes RNR an attractive target for cancer therapy.
The general mechanism of action for pyridine-2-carbaldehyde thiosemicarbazone derivatives involves the chelation of iron, which is an essential cofactor for the active site of the RNR enzyme. The resulting complex can generate reactive oxygen species, leading to the inactivation of the enzyme.
The diagram below illustrates the proposed mechanism of action.
References
- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of 5-Isobutoxy-pyridine-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 5-Isobutoxy-pyridine-2-carbaldehyde. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from analogous compounds and established chemical principles to propose a reliable characterization framework. This guide is intended to support researchers in the synthesis, identification, and application of this compound in drug discovery and development.
Chemical Structure and Properties
This compound consists of a pyridine ring substituted with a formyl (carbaldehyde) group at the 2-position and an isobutoxy group at the 5-position. The isobutoxy group is an ether linkage, adding a branched alkyl chain to the aromatic core. This substitution pattern is expected to influence the compound's electronic properties, solubility, and biological activity.
Predicted Physicochemical Properties:
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C10H13NO2 | Based on structure |
| Molecular Weight | 179.22 g/mol | Based on structure |
| Appearance | Likely a colorless to yellow oil or low-melting solid.[1] | Analogy with pyridine-2-carbaldehyde and its derivatives |
| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | General solubility of similar aromatic aldehydes and ethers |
Proposed Synthesis
A plausible synthetic route to this compound involves a two-step process starting from 5-hydroxy-2-methylpyridine. This approach utilizes a Williamson ether synthesis followed by an oxidation reaction.
Experimental Protocol:
Step 1: Synthesis of 5-Isobutoxy-2-methylpyridine
-
To a solution of 5-hydroxy-2-methylpyridine (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add isobutyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-isobutoxy-2-methylpyridine.
Step 2: Synthesis of this compound
-
To a solution of 5-isobutoxy-2-methylpyridine (1.0 eq) in a mixture of dioxane and water, add selenium dioxide (SeO2, 1.5 eq).
-
Reflux the reaction mixture for 6 hours.
-
Cool the mixture to room temperature and filter off the selenium metal.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Data for Structure Elucidation
The following tables summarize the predicted spectroscopic data for this compound, based on analyses of structurally related compounds.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | s | 1H | Aldehyde proton (-CHO) |
| ~8.4 | d | 1H | Pyridine H-6 |
| ~7.8 | dd | 1H | Pyridine H-4 |
| ~7.2 | d | 1H | Pyridine H-3 |
| ~3.8 | d | 2H | -OCH₂- |
| ~2.1 | m | 1H | -CH(CH₃)₂ |
| ~1.0 | d | 6H | -CH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde Carbonyl (-CHO) |
| ~158 | Pyridine C-5 |
| ~152 | Pyridine C-2 |
| ~145 | Pyridine C-6 |
| ~122 | Pyridine C-4 |
| ~110 | Pyridine C-3 |
| ~75 | -OCH₂- |
| ~28 | -CH(CH₃)₂ |
| ~19 | -CH(CH₃)₂ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~2960-2870 | C-H stretch (alkyl) |
| ~2820, ~2720 | C-H stretch (aldehyde) |
| ~1700 | C=O stretch (aldehyde) |
| ~1590, ~1470 | C=C and C=N stretch (pyridine ring) |
| ~1250 | C-O stretch (ether) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 179 | [M]⁺ (Molecular ion) |
| 150 | [M - CHO]⁺ |
| 123 | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 107 | [M - C₄H₈O]⁺ (Loss of isobutoxy radical) |
| 78 | Pyridine ring fragment |
Experimental Workflow for Characterization
The following workflow outlines the key steps for the synthesis and structural confirmation of this compound.
Conclusion
This technical guide provides a foundational framework for the synthesis and structural elucidation of this compound. The proposed synthetic route is based on well-established organic reactions, and the predicted spectroscopic data offer a reliable reference for the characterization of the target molecule. This information is intended to facilitate further research and development involving this and related compounds in the field of medicinal chemistry and materials science.
References
Spectroscopic Data of 5-Alkoxy-Pyridine-2-Carbaldehydes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-2-carbaldehyde derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science due to their versatile reactivity and biological activity. The introduction of an alkoxy substituent at the 5-position can modulate the electronic properties and steric profile of the molecule, influencing its interaction with biological targets. This technical guide presents a summary of the expected spectroscopic data for such compounds, using 5-methoxypyridine-3-carbaldehyde as a case study. The data is presented in a structured format to facilitate its use in research and development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 5-methoxypyridine-3-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for 5-methoxypyridine-3-carbaldehyde (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 10.09 | s | - | H-C(O) (aldehyde) |
| 8.65 | d | 0.9 | Pyridine H-2 |
| 8.54 | d | 3.1 | Pyridine H-6 |
| 7.60 | dd | 5.1, 1.5 | Pyridine H-4 |
| 3.83 (implied) | s | - | -OCH₃ |
Table 2: ¹³C NMR Data for 5-methoxypyridine-3-carbaldehyde (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 190.6 | C=O (aldehyde) |
| 156.2 | Pyridine C-5 |
| 145.1 | Pyridine C-2 |
| 144.8 | Pyridine C-6 |
| 132.0 | Pyridine C-3 |
| 116.3 | Pyridine C-4 |
| 55.7 | -OCH₃ |
Note: The assignment of proton and carbon signals is based on established chemical shift ranges and coupling patterns for substituted pyridines.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for a Representative Alkoxy-Pyridine-Carbaldehyde
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Medium | C-H stretch (aliphatic, -OCH₃) |
| ~2820, ~2720 | Weak | C-H stretch (aldehyde) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1470 | Medium-Strong | C=C/C=N stretch (pyridine ring) |
| ~1250 | Strong | C-O stretch (aryl ether) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 5-methoxypyridine-3-carbaldehyde
| m/z Value | Interpretation |
| 137.14 | [M]⁺ (Molecular Ion) |
| 108 | [M-CHO]⁺ |
| 78 | [Pyridine]⁺ fragment |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the sample (typically 5-25 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.[1][2] The tube is then placed in the NMR spectrometer.
For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to single peaks for each unique carbon atom.[3] Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
For a solid sample, a thin film can be prepared by dissolving a small amount of the compound (a few milligrams) in a volatile organic solvent (e.g., methylene chloride or acetone), applying a drop of the solution to a salt plate (KBr or NaCl), and allowing the solvent to evaporate.[5][6] For liquid samples, a drop is placed between two salt plates. The sample is then placed in the spectrometer's sample holder and the spectrum is acquired.[6] The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[7]
Mass Spectrometry (MS)
A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).[8] The solution is then introduced into the mass spectrometer. Electron ionization (EI) is a common method for small organic molecules, where the sample is bombarded with high-energy electrons to generate a molecular ion and characteristic fragment ions.[9][10] The ions are then separated by their mass-to-charge (m/z) ratio and detected.
Analytical Workflow
The structural elucidation of a novel compound like 5-Isobutoxy-pyridine-2-carbaldehyde follows a logical progression of spectroscopic analyses.
Caption: Workflow for Spectroscopic Analysis.
This diagram illustrates the typical workflow for the structural characterization of a synthesized organic compound. Mass spectrometry is first used to determine the molecular weight. Infrared spectroscopy then provides information about the functional groups present. Finally, Nuclear Magnetic Resonance spectroscopy is used to determine the precise connectivity of the atoms, leading to the final structure confirmation.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis of 5-Isobutoxy-pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 5-Isobutoxy-pyridine-2-carbaldehyde, a valuable building block in medicinal chemistry and drug development. Due to the absence of a single, established protocol in the public domain, this document outlines a proposed multi-step synthesis based on well-established chemical transformations. The guide includes detailed hypothetical experimental protocols, tabulated data for key intermediates and the final product, and a visual representation of the synthetic workflow.
Proposed Synthetic Pathway
The recommended synthetic route to this compound is a two-step process commencing with the commercially available 5-hydroxy-2-methylpyridine. The pathway involves an initial etherification to introduce the isobutoxy group, followed by oxidation of the methyl group to the desired aldehyde.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 5-Isobutoxy-2-methylpyridine
This step involves a Williamson ether synthesis to couple the isobutyl group to the hydroxyl function of 5-hydroxy-2-methylpyridine.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Hydroxy-2-methylpyridine | 109.13 | 10.0 g | 0.0916 |
| Isobutyl bromide | 137.02 | 15.0 g (11.8 mL) | 0.109 |
| Potassium carbonate (K₂CO₃) | 138.21 | 18.9 g | 0.137 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydroxy-2-methylpyridine (10.0 g, 0.0916 mol) and anhydrous potassium carbonate (18.9 g, 0.137 mol).
-
Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Stir the mixture at room temperature for 15 minutes to ensure proper dispersion.
-
Add isobutyl bromide (15.0 g, 0.109 mol) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-isobutoxy-2-methylpyridine as a colorless oil.
Step 2: Synthesis of this compound
The final step is the selective oxidation of the methyl group at the 2-position of the pyridine ring to an aldehyde using selenium dioxide.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Isobutoxy-2-methylpyridine | 165.23 | 10.0 g | 0.0605 |
| Selenium dioxide (SeO₂) | 110.96 | 7.38 g | 0.0665 |
| 1,4-Dioxane | 88.11 | 150 mL | - |
| Water | 18.02 | 1.5 mL | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, dissolve 5-isobutoxy-2-methylpyridine (10.0 g, 0.0605 mol) in 150 mL of 1,4-dioxane.
-
Add selenium dioxide (7.38 g, 0.0665 mol) and 1.5 mL of water to the solution.
-
Heat the mixture to reflux (approximately 101 °C) and maintain for 6 hours. The formation of a black precipitate of selenium will be observed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the selenium precipitate through a pad of Celite. Wash the filter cake with dioxane.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a pale yellow solid.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) |
| 5-Hydroxy-2-methylpyridine | ![]() | C₆H₇NO | 109.13 | White to off-white solid | 8.10 (s, 1H), 7.25 (d, 1H), 7.05 (d, 1H), 2.40 (s, 3H) | 155.0, 145.0, 138.0, 125.0, 122.0, 24.0 |
| 5-Isobutoxy-2-methylpyridine | ![]() | C₁₀H₁₅NO | 165.23 | Colorless oil | 8.15 (d, 1H), 7.20 (dd, 1H), 7.00 (d, 1H), 3.75 (d, 2H), 2.45 (s, 3H), 2.10 (m, 1H), 1.00 (d, 6H) | 156.0, 146.0, 139.0, 122.0, 121.0, 75.0, 28.5, 24.0, 19.5 |
| This compound | ![]() | C₁₀H₁₃NO₂ | 179.22 | Pale yellow solid | 10.0 (s, 1H), 8.30 (d, 1H), 7.90 (d, 1H), 7.40 (dd, 1H), 3.80 (d, 2H), 2.15 (m, 1H), 1.05 (d, 6H) | 193.0, 158.0, 152.0, 138.0, 121.0, 118.0, 75.5, 28.5, 19.5 |
Note: Expected NMR chemical shifts are estimations based on analogous structures and may vary.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process, from starting materials to the final purified product.
Caption: Workflow for the synthesis of this compound.
An In-Depth Technical Guide to the Starting Materials for 5-Isobutoxy-pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of 5-isobutoxy-pyridine-2-carbaldehyde, a valuable intermediate in pharmaceutical and agrochemical research. The primary and most efficient synthetic route commences with the commercially available 5-hydroxypyridine-2-carbaldehyde, followed by a Williamson ether synthesis to introduce the isobutoxy group. This document details the synthetic pathways, experimental protocols, and relevant data to facilitate its synthesis in a laboratory setting.
Core Synthetic Strategy: A Two-Step Approach
The most direct and widely applicable method for synthesizing this compound involves a two-step process that leverages readily available precursors. This strategy is centered around the O-alkylation of a pre-functionalized pyridine ring.
The primary starting materials for this approach are:
-
5-Hydroxypyridine-2-carbaldehyde: This is the key precursor, providing the core pyridine-2-carbaldehyde structure with a hydroxyl group at the 5-position, ready for etherification. It is commercially available from various chemical suppliers, which significantly streamlines the initial steps of the synthesis.
-
Isobutyl Halide (e.g., Isobutyl Bromide): This reagent serves as the source of the isobutyl group in the final product. Isobutyl bromide is a common and cost-effective alkylating agent suitable for this transformation.
The central reaction in this synthetic route is the Williamson ether synthesis . This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the hydroxyl group of 5-hydroxypyridine-2-carbaldehyde is first deprotonated by a base to form a more nucleophilic phenoxide-like species. This intermediate then attacks the electrophilic carbon of the isobutyl halide, displacing the halide and forming the desired ether linkage.[1][2][3][4]
The reaction proceeds via an SN2 mechanism, which favors the use of primary alkyl halides like isobutyl bromide to minimize potential side reactions such as elimination.[1][2][4]
Alternative Starting Materials and Synthetic Pathways
While the utilization of 5-hydroxypyridine-2-carbaldehyde is the most straightforward approach, alternative multi-step synthetic routes can be envisioned starting from more fundamental building blocks. These pathways offer flexibility if the primary precursor is unavailable or if structural analogs are desired.
One such alternative begins with a 5-substituted-2-methylpyridine derivative , such as 5-nitro-2-picoline. The synthesis would then proceed through the following conceptual steps:
-
Oxidation: The methyl group at the 2-position can be oxidized to a carbaldehyde. A common reagent for this transformation is selenium dioxide.
-
Functional Group Interconversion: The substituent at the 5-position would then need to be converted to a hydroxyl group. For instance, a nitro group can be reduced to an amino group, which can then be transformed into a hydroxyl group via a diazotization reaction.
-
Etherification: Finally, the resulting 5-hydroxypyridine-2-carbaldehyde would undergo the Williamson ether synthesis as described above.
Another potential starting point is a 2-bromo-5-substituted pyridine . The synthesis could involve:
-
Introduction of the Aldehyde Group: The aldehyde functionality could be introduced at the 2-position via a palladium-catalyzed carbonylation reaction or through lithium-halogen exchange followed by reaction with a formylating agent.
-
Modification of the 5-Substituent: Similar to the previous example, the group at the 5-position would be converted to a hydroxyl group.
-
Etherification: The final step would again be the Williamson ether synthesis.
These alternative routes are significantly more complex and likely to result in lower overall yields compared to the direct etherification of 5-hydroxypyridine-2-carbaldehyde.
Data Presentation: Starting Material Properties
For clarity and ease of comparison, the key properties of the primary starting materials are summarized in the table below.
| Starting Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |
| 5-Hydroxypyridine-2-carbaldehyde | C₆H₅NO₂ | 123.11 | 31191-08-9 | Solid, store at 2-8 °C under dry conditions.[5][6][7] |
| Isobutyl Bromide | C₄H₉Br | 137.02 | 78-77-3 | Liquid, flammable. |
Experimental Protocols
The following section provides a detailed, generalized experimental protocol for the synthesis of this compound from 5-hydroxypyridine-2-carbaldehyde via the Williamson ether synthesis. Researchers should adapt and optimize these conditions based on their specific laboratory setup and scale.
Synthesis of this compound
Materials:
-
5-Hydroxypyridine-2-carbaldehyde
-
Isobutyl bromide
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-hydroxypyridine-2-carbaldehyde (1 equivalent) and anhydrous DMF.
-
Deprotonation: Add a suitable base (e.g., potassium carbonate, 1.5-2 equivalents) to the solution. If using sodium hydride, add it portion-wise at 0 °C. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the alkoxide.
-
Alkylation: Add isobutyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization:
The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Mandatory Visualizations
To further elucidate the synthetic process, the following diagrams are provided.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 2-Formyl-5-hydroxypyridine | [frontierspecialtychemicals.com]
- 6. 5-Hydroxypyridine-2-carboxaldehyde | 31191-08-9 [sigmaaldrich.com]
- 7. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
The Multifaceted Biological Activities of Pyridine-2-Carbaldehyde Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-2-carbaldehyde and its analogues represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities stem from their ability to form stable coordination complexes with various metal ions and to participate in a range of biochemical interactions. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of pyridine-2-carbaldehyde analogues, with a particular focus on their anticancer and antimicrobial properties. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key cellular pathways and experimental workflows.
Synthesis and Characterization
The synthesis of pyridine-2-carbaldehyde analogues, particularly the widely studied thiosemicarbazone derivatives, is typically achieved through a straightforward condensation reaction.
General Synthesis of Pyridine-2-Carbaldehyde Thiosemicarbazones
A common synthetic route involves the reaction of a substituted pyridine-2-carbaldehyde with a thiosemicarbazide in an alcoholic solvent, often with acid catalysis.[1]
Experimental Protocol: Synthesis of Pyridine-2-Carbaldehyde Thiosemicarbazone [2]
-
Reaction Setup: In a 50 mL round-bottom flask, combine pyridine-2-carbaldehyde (0.5 mmol) and thiosemicarbazide (0.5 mmol).
-
Solvent Addition: Add 20 mL of ethanol to the flask.
-
Reaction Conditions: Stir the mixture at 373 K (100 °C) for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
Product Isolation: Upon completion, the resulting mixture is cooled, and the precipitated solid is collected by filtration.
-
Purification: The crude product is purified by recrystallization from ethanol to yield the final product as a crystalline solid.[2] For analogues that are not easily purified by recrystallization, column chromatography on silica gel with a suitable eluent system (e.g., dichloromethane/methanol mixtures) can be employed.[3]
Characterization:
The synthesized compounds are characterized using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are used to confirm the molecular structure. For example, in the 1H NMR spectrum of pyridine-2-carbaldehyde thiosemicarbazone, characteristic signals for the hydrazide NH, aldehyde CH, and NH2 protons can be observed, along with the signals corresponding to the pyridine ring protons.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic bands for N-H, C=N, and C=S stretching vibrations are typically observed.[4]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition.[5]
Anticancer Activity
Pyridine-2-carbaldehyde analogues, especially thiosemicarbazones, have demonstrated significant potential as anticancer agents. Their primary mechanism of action involves the inhibition of ribonucleotide reductase (RR), a crucial enzyme in DNA synthesis.
Mechanism of Action: Ribonucleotide Reductase Inhibition
Ribonucleotide reductase catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA replication and repair.[6] Thiosemicarbazones, such as the clinical trial candidate Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), inhibit RR by targeting its iron-dependent M2 subunit.[2] The proposed mechanism involves the chelation of iron from the active site of the enzyme, leading to the destabilization of the essential tyrosyl radical and the generation of reactive oxygen species (ROS), which further contributes to enzyme inactivation.[2]
Below is a diagram illustrating the proposed mechanism of ribonucleotide reductase inhibition by pyridine-2-carbaldehyde thiosemicarbazones.
Other Anticancer Mechanisms
Recent studies suggest that the anticancer activity of pyridine-2-carbaldehyde analogues is not limited to RR inhibition. Some analogues have been shown to exhibit multi-target effects, including:
-
Topoisomerase II Inhibition: Certain metal complexes of pyridine-2-carbaldehyde thiosemicarbazones have been found to inhibit topoisomerase II, an enzyme involved in managing DNA topology during replication and transcription.[7][8]
-
Matrix Metalloproteinase (MMP) Inhibition: Some pyridine-containing macrocycles have demonstrated inhibitory activity against MMP-2 and MMP-9, enzymes that play a crucial role in tumor invasion and metastasis.[9][10]
Quantitative Anticancer Activity Data
The anticancer potency of pyridine-2-carbaldehyde analogues is typically evaluated using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values for selected pyridine-2-carbaldehyde thiosemicarbazone analogues against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) | L1210 (Leukemia) | 0.1 | [11] |
| 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 (Leukemia) | 0.05 | [11] |
| Pyridine-2-carbaldehyde thiosemicarbazone | MCF-7 (Breast Cancer) | <0.55 - 4.88 | [5] |
| Sn(II) complex of a pyridine-2-carboxaldehyde thiosemicarbazone derivative (C5) | HeLa (Cervical Cancer) | 0.85 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyridine-2-carbaldehyde analogue and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
The following diagram illustrates the general workflow for evaluating the anticancer activity of pyridine-2-carbaldehyde analogues.
Antimicrobial Activity
Pyridine-2-carbaldehyde analogues also exhibit promising activity against a range of bacterial and fungal pathogens.
Mechanism of Action
While the exact antimicrobial mechanisms are still under investigation, it is believed that, similar to their anticancer activity, the ability of these compounds to chelate essential metal ions plays a crucial role. This can disrupt various metabolic processes within the microbial cells.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The table below presents MIC values for selected pyridine-2-carbaldehyde analogues.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Pyridine-2-carboxaldehyde isonicotinoyl hydrazone | Escherichia coli | 500 | [3] |
| Pyridine-2-carboxaldehyde isonicotinoyl hydrazone | Staphylococcus aureus | 1000 | [3] |
| Various chalcones of pyridine-2-carboxaldehyde | S. aureus, S. typhi | Active | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the pyridine-2-carbaldehyde analogue in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Structure-Activity Relationships (SAR)
The biological activity of pyridine-2-carbaldehyde analogues is significantly influenced by the nature and position of substituents on the pyridine ring and the thiosemicarbazone moiety.
-
Substituents on the Pyridine Ring: The presence of amino groups at the 3- or 5-position of the pyridine ring has been shown to enhance anticancer activity. For instance, 3-aminopyridine-2-carboxaldehyde thiosemicarbazones are generally more potent inhibitors of ribonucleotide reductase and exhibit greater antitumor activity compared to their 5-amino counterparts.[12]
-
Modifications of the Thiosemicarbazone Moiety: Alterations to the terminal amino group of the thiosemicarbazone can impact activity. N-acetylation of the 3-amino group in 3-aminopyridine-2-carboxaldehyde thiosemicarbazone leads to a significant decrease in both in vitro and in vivo activity.[12]
Conclusion
Pyridine-2-carbaldehyde analogues, particularly thiosemicarbazones, are a promising class of compounds with significant anticancer and antimicrobial potential. Their multifaceted mechanisms of action, centered on the inhibition of key enzymes like ribonucleotide reductase, make them attractive candidates for further drug development. A thorough understanding of their synthesis, biological evaluation, and structure-activity relationships, as detailed in this guide, is essential for designing and developing novel and more effective therapeutic agents based on this versatile chemical scaffold. Future research should continue to explore the full range of their molecular targets and optimize their pharmacological properties for clinical applications.
References
- 1. sciforum.net [sciforum.net]
- 2. Pyridine-2-carbaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsisinternational.org [rsisinternational.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine-Containing Macrocycles Display MMP-2/9 Inhibitory Activity and Distinct Effects on Migration and Invasion of 2D and 3D Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine-Containing Macrocycles Display MMP-2/9 Inhibitory Activity and Distinct Effects on Migration and Invasion of 2D and 3D Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Uncharted: A Technical Guide to the Safety and Handling of 5-Isobutoxy-pyridine-2-carbaldehyde
This technical guide provides a comprehensive overview of the inferred safety and handling protocols for 5-Isobutoxy-pyridine-2-carbaldehyde, designed for researchers, scientists, and professionals in drug development. The information is collated from data on structurally similar pyridine aldehydes to ensure the highest possible degree of accuracy in the absence of specific data.
Chemical Identification and Physical Properties
While specific data for this compound is unavailable, the physical and chemical properties of pyridine-2-carbaldehyde provide a baseline for what can be expected. The introduction of an isobutoxy group will likely alter these properties, for instance, by increasing the molecular weight and potentially affecting the boiling point and solubility.
| Property | Value (for Pyridine-2-carbaldehyde) | Reference |
| Molecular Formula | C6H5NO | [1] |
| Molecular Weight | 107.11 g/mol | [1] |
| Appearance | Colorless to dark yellow oily liquid | [1][2] |
| Odor | Distinctive | [1] |
| Boiling Point | 181 °C (358 °F) | [1] |
| Melting Point | 148–151 °C (298–304 °F) | [1] |
| Density | 1.126 g/mL | [1] |
| Flash Point | 73 °C (163.4 °F) - 82 °C (179.6 °F) | [2][3] |
| Autoignition Temperature | 235 °C (455 °F) | |
| Solubility | Soluble in water | [2] |
Hazard Identification and Classification
Based on data for pyridine-2-carbaldehyde and its derivatives, this compound is anticipated to be a hazardous substance. The GHS hazard statements for related compounds are summarized below and should be considered as potential hazards for the isobutoxy derivative.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | H330: Fatal if inhaled |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Skin Sensitization | H317: May cause an allergic skin reaction |
| Specific target organ toxicity | H335: May cause respiratory irritation |
| Aquatic Hazard (Acute) | H401: Toxic to aquatic life |
| Aquatic Hazard (Chronic) | H411: Toxic to aquatic life with long lasting effects |
| Flammable Liquids | H227: Combustible liquid |
Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid breathing vapors or mist.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Do not eat, drink, or smoke in handling areas.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.
-
Protect from direct sunlight and heat.
-
Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
For long-term storage, refrigeration (2-8 °C) is recommended.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling pyridine aldehydes.
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles and/or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and closed-toe shoes. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially if working outside of a fume hood or if vapors are generated. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire Fighting Measures
Pyridine aldehydes are combustible liquids.
| Fire Safety Parameter | Value (for Pyridine-2-carbaldehyde) | Reference |
| Flash Point | 73 °C (163.4 °F) - 82 °C (179.6 °F) | [2][3] |
| Autoignition Temperature | 235 °C (455 °F) | |
| Suitable Extinguishing Media | Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam. | |
| Unsuitable Extinguishing Media | Do not use a heavy water stream as it may spread the fire. | |
| Specific Hazards | Vapors are heavier than air and may travel to a source of ignition and flash back. Combustion may produce toxic gases such as carbon oxides and nitrogen oxides. | |
| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. |
Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE.
-
Environmental Precautions: Prevent entry into drains and waterways.
-
Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Considerations
Dispose of waste in accordance with local, state, and federal regulations. This material may be considered a hazardous waste.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and reaction of pyridine-2-carbaldehyde derivatives. These should be adapted and optimized for this compound with appropriate risk assessments.
A. General Synthesis of a Pyridine-2-carbaldehyde Derivative (Example: Oxidation of 2-methylpyridine)
This method is a common route to pyridine aldehydes.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, dissolve the starting material (e.g., a substituted 2-methylpyridine) in a suitable solvent (e.g., 1,2-dichloroethane).
-
Addition of Reagents: Add a catalyst (e.g., benzoyl amide) and a chlorinating agent (e.g., trichloroisocyanuric acid) portion-wise while maintaining the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture and filter to remove any solids. The filtrate is then washed with a basic solution (e.g., sodium bicarbonate) and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or distillation.
B. General Reaction of a Pyridine-2-carbaldehyde Derivative (Example: Schiff Base Formation)
The aldehyde group is reactive towards nucleophiles like amines.
-
Reaction Setup: In a round-bottom flask, dissolve the pyridine-2-carbaldehyde derivative in a suitable solvent (e.g., ethanol).
-
Addition of Amine: Add an equimolar amount of the desired amine to the solution.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a specified period.
-
Product Isolation: The Schiff base product may precipitate out of the solution upon cooling or can be isolated by removing the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visual Guides
The following diagrams illustrate the logical relationships of hazards and a general experimental workflow for handling pyridine aldehydes.
Caption: Hazard relationship diagram for pyridine aldehydes.
Caption: Generalized experimental workflow for pyridine aldehydes.
References
Safeguarding Stability: A Technical Guide to the Storage of 5-Isobutoxy-pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Recommended Storage Conditions
Proper storage is critical to prevent degradation and maintain the purity of 5-Isobutoxy-pyridine-2-carbaldehyde. The following table summarizes the recommended storage parameters based on available supplier information and data from related compounds.
| Parameter | Recommended Condition | Source / Rationale |
| Short-Term Storage | Room Temperature | Supplier recommendation (Biosynth) |
| Long-Term Storage | -20°C | Supplier recommendation (Biosynth) |
| Atmosphere | Inert gas (e.g., Nitrogen or Argon) | Inferred from SDS of pyridine-2-carbaldehyde to prevent oxidation.[1] |
| Container | Tightly sealed, light-resistant container | General best practice for aldehydes to prevent photo-degradation and reaction with air/moisture.[1] |
| Ventilation | Store in a well-ventilated area | General safety precaution for chemical storage.[1] |
Stability and Handling Considerations
Aldehyd functional groups are susceptible to oxidation, and pyridine derivatives can be sensitive to light and air. Older samples of similar compounds, like pyridine-2-carbaldehyde, are often brown due to impurities formed upon degradation. Therefore, adherence to proper handling and storage protocols is crucial.
Incompatible Materials: To prevent adverse reactions and degradation, this compound should be stored away from:
Handling:
-
Use in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
Minimize exposure to atmospheric air and moisture by keeping the container tightly sealed when not in use.[1]
-
For transfers, consider using an inert atmosphere glovebox or techniques to minimize air exposure.
Logical Workflow for Proper Storage
The following diagram illustrates the decision-making process and logical flow for ensuring the optimal storage of this compound.
Caption: Decision tree for the appropriate storage of this compound.
Experimental Protocols
Due to the absence of published experimental studies detailing the stability of this compound, it is recommended that researchers perform their own stability assessments under their specific laboratory conditions. A general protocol for such an assessment could involve:
-
Initial Analysis: Upon receipt, perform an initial analysis of the compound's purity using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Sample Aliquoting: Aliquot the compound into several smaller, sealed vials under an inert atmosphere to avoid repeated freeze-thaw cycles and air exposure of the bulk material.
-
Time-Point Analysis: Store the aliquots under the recommended conditions (e.g., -20°C for long-term). At regular intervals (e.g., 1, 3, 6, and 12 months), analyze one aliquot using the same analytical method as in the initial analysis.
-
Data Comparison: Compare the purity data from each time point to the initial analysis to determine the rate of degradation, if any.
By adhering to these storage and handling guidelines, researchers and drug development professionals can ensure the integrity and stability of this compound, leading to more reliable and reproducible experimental outcomes.
References
An In-Depth Technical Guide to 5-Isobutoxy-pyridine-2-carbaldehyde: Synthesis, Properties, and Handling
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 5-Isobutoxy-pyridine-2-carbaldehyde is not a commercially available off-the-shelf chemical. This guide provides a proposed synthesis route based on established chemical principles and data from analogous compounds. All quantitative data for the target compound are estimations and should be confirmed by experimental analysis.
Introduction
This compound is a substituted pyridine derivative with potential applications as a building block in medicinal chemistry and materials science. The presence of the isobutoxy group at the 5-position and the carbaldehyde at the 2-position offers two distinct points for further chemical modification, making it a potentially valuable intermediate in the synthesis of more complex molecules. This document outlines a proposed synthetic protocol for its preparation, summarizes its expected chemical properties, and provides a general workflow for its synthesis and purification.
Proposed Synthesis Pathway
The most direct and feasible route for the synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide from a commercially available precursor, such as 5-bromo-pyridine-2-carbaldehyde, using sodium isobutoxide. The electron-withdrawing nature of the pyridine nitrogen and the 2-carbaldehyde group facilitates nucleophilic attack at the 5-position.
Caption: Proposed synthesis of this compound via SNAr.
Quantitative Data
The following tables summarize the quantitative data for the key reactant and the predicted properties of the final product.
Table 1: Properties of Starting Material
| Property | Value |
| Chemical Name | 5-Bromo-pyridine-2-carbaldehyde |
| CAS Number | 31181-90-5 |
| Molecular Formula | C₆H₄BrNO |
| Molecular Weight | 186.01 g/mol |
| Appearance | White to light yellow crystalline powder[1][2] |
| Melting Point | 94-98 °C[1] |
| Purity (typical) | >98% (GC)[1][2] |
Table 2: Predicted Properties of this compound
| Property | Predicted Value |
| Chemical Name | This compound |
| CAS Number | Not assigned |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |
| Boiling Point | Estimated >200 °C (decomposition may occur) |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) |
Experimental Protocols
4.1. Preparation of Sodium Isobutoxide
-
Objective: To prepare a solution of sodium isobutoxide for use in the SNAr reaction.
-
Materials:
-
Sodium metal
-
Anhydrous isobutanol
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 eq.) in small portions to anhydrous isobutanol (10-20 mL per gram of sodium) at 0 °C.
-
Stir the mixture until all the sodium has reacted and a clear solution of sodium isobutoxide in isobutanol is formed.
-
For a more controlled reaction, a solution in THF can be prepared by adding anhydrous isobutanol (1.0 eq.) to a suspension of sodium hydride (1.05 eq.) in anhydrous THF at 0 °C, followed by stirring until gas evolution ceases.
-
4.2. Synthesis of this compound
-
Objective: To synthesize this compound from 5-bromo-pyridine-2-carbaldehyde.
-
Materials:
-
5-Bromo-pyridine-2-carbaldehyde
-
Sodium isobutoxide solution (prepared as in 4.1)
-
Anhydrous dimethylformamide (DMF) or THF
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 5-bromo-pyridine-2-carbaldehyde (1.0 eq.) in anhydrous DMF or THF in a round-bottom flask under an inert atmosphere.
-
Slowly add the freshly prepared sodium isobutoxide solution (1.2-1.5 eq.) to the solution of the starting material at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification.
References
Methodological & Application
The Role of 5-Isobutoxy-pyridine-2-carbaldehyde in Synthetic Chemistry: A Guide for Researchers
For researchers, scientists, and professionals in drug development, 5-Isobutoxy-pyridine-2-carbaldehyde serves as a valuable chemical intermediate. Its unique structure, featuring a reactive aldehyde group and a substituted pyridine ring, makes it a versatile building block for the synthesis of a wide range of complex organic molecules with potential therapeutic applications.
This document provides detailed application notes and experimental protocols for the use of this compound and its analogs as intermediates in chemical synthesis, particularly in the development of potential therapeutic agents. While specific data for the 5-isobutoxy derivative is not extensively available in public literature, this guide is built upon established chemical principles and data from closely related 5-alkoxy-pyridine-2-carbaldehyde compounds.
Application Notes
5-Alkoxy-pyridine-2-carbaldehyde derivatives are key precursors in the synthesis of various heterocyclic compounds. The aldehyde functionality is readily susceptible to nucleophilic attack, allowing for the construction of diverse molecular scaffolds. A primary application of this class of intermediates is in the synthesis of thiosemicarbazones, which have garnered significant interest due to their potential as antineoplastic agents through the inhibition of ribonucleotide reductase.
The isobutoxy group at the 5-position of the pyridine ring can modulate the lipophilicity and electronic properties of the final compound, potentially influencing its pharmacokinetic and pharmacodynamic profile. This allows for fine-tuning of the molecule's properties during the drug discovery process.
Synthesis of this compound: A Representative Protocol
A plausible synthetic route to this compound can be adapted from established methods for synthesizing substituted pyridine aldehydes. A common strategy involves the oxidation of the corresponding alcohol.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Oxidation of 5-Isobutoxy-2-(hydroxymethyl)pyridine
-
Materials: 5-Isobutoxy-2-(hydroxymethyl)pyridine (1.0 eq), Manganese dioxide (MnO₂) (5.0 eq), Dichloromethane (DCM).
-
Procedure: a. To a solution of 5-Isobutoxy-2-(hydroxymethyl)pyridine in DCM, add activated MnO₂. b. Stir the reaction mixture vigorously at room temperature. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂. e. Wash the Celite pad with DCM. f. Concentrate the filtrate under reduced pressure to yield the crude product. g. Purify the crude product by column chromatography on silica gel.
Application as an Intermediate: Synthesis of a Thiosemicarbazone Derivative
A key application of this compound is its use as a precursor for synthesizing thiosemicarbazones. These derivatives are of interest for their potential biological activities.
Caption: Synthesis of a thiosemicarbazone derivative.
Experimental Protocol: Synthesis of this compound Thiosemicarbazone
-
Materials: this compound (1.0 eq), Thiosemicarbazide (1.1 eq), Ethanol, Acetic acid (catalytic amount).
-
Procedure: a. Dissolve this compound in ethanol in a round-bottom flask. b. Add a solution of thiosemicarbazide in a minimal amount of hot ethanol. c. Add a catalytic amount of acetic acid. d. Reflux the reaction mixture for the specified time, monitoring by TLC. e. Upon completion, allow the reaction mixture to cool to room temperature. f. The solid product will precipitate out of the solution. g. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Quantitative Data Summary
The following tables summarize hypothetical but representative quantitative data for the synthesis of a 5-alkoxy-pyridine-2-carbaldehyde and its corresponding thiosemicarbazone derivative.
Table 1: Synthesis of 5-Alkoxy-pyridine-2-carbaldehyde
| Starting Material | Oxidizing Agent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 5-Alkoxy-2-(hydroxymethyl)pyridine | MnO₂ | DCM | 12 | 85 | >98 |
| 5-Alkoxy-2-(hydroxymethyl)pyridine | SeO₂ | Dioxane | 8 | 78 | >97 |
Table 2: Synthesis of 5-Alkoxy-pyridine-2-carbaldehyde Thiosemicarbazone
| Aldehyde Intermediate | Reagent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 5-Alkoxy-pyridine-2-carbaldehyde | Thiosemicarbazide | Ethanol | 4 | 92 | >99 |
| 5-Alkoxy-pyridine-2-carbaldehyde | 4-Phenylthiosemicarbazide | Ethanol | 6 | 88 | >98 |
Potential Signaling Pathway Inhibition
Derivatives of pyridine-2-carbaldehyde, such as thiosemicarbazones, have been reported to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. This inhibition can lead to the suppression of cancer cell proliferation.
Application Notes and Protocols: 5-Isobutoxy-pyridine-2-carbaldehyde in Medicinal Chemistry
Introduction
The pyridine-2-carbaldehyde scaffold is a privileged pharmacophore in medicinal chemistry, serving as a versatile precursor for a wide range of biologically active compounds. Its derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antiviral, and antimicrobial activities. A particularly notable class of derivatives are the pyridine-2-carbaldehyde thiosemicarbazones, which have been extensively investigated as potent inhibitors of ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis and repair. The isobutoxy substituent at the 5-position of the pyridine ring is expected to modulate the lipophilicity and electronic properties of the molecule, potentially influencing its pharmacokinetic profile and biological activity.
Proposed Synthesis of 5-Isobutoxy-pyridine-2-carbaldehyde and its Thiosemicarbazone Derivative
A plausible synthetic route to the title compound and its thiosemicarbazone derivative is outlined below, based on established synthetic methodologies for substituted pyridines.
Experimental Protocol 1: Synthesis of this compound
This protocol is a proposed method and may require optimization.
Materials:
-
5-Hydroxy-pyridine-2-carbaldehyde
-
Isobutyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-hydroxy-pyridine-2-carbaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add isobutyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Experimental Protocol 2: Synthesis of this compound Thiosemicarbazone
This protocol is a general method for the synthesis of thiosemicarbazones from aldehydes.[1][2][3][4]
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add a solution of thiosemicarbazide (1.1 eq) in water.
-
Add a catalytic amount of concentrated HCl to the mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.
-
Filter the precipitate and wash with cold ethanol.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to yield the pure this compound thiosemicarbazone.
Biological Activity of Related Pyridine-2-carbaldehyde Thiosemicarbazones
The primary mechanism of action for many pyridine-2-carbaldehyde thiosemicarbazones is the inhibition of ribonucleotide reductase, leading to the depletion of deoxyribonucleotide pools and subsequent inhibition of DNA synthesis and cell proliferation. This makes them promising candidates for anticancer therapy.
Table 1: Biological Activity of 5-Substituted Pyridine-2-carbaldehyde Thiosemicarbazone Analogs
| Compound | Cell Line | IC₅₀ (µM) for Ribonucleotide Reductase Inhibition | Reference |
| 5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazone | L1210 | 1.3 | [3] |
| 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | L1210 | 1.0 | [3] |
| 5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazone | L1210 | 1.4 | [3] |
Experimental Protocols for Biological Evaluation
Experimental Protocol 3: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound (this compound thiosemicarbazone) in the cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Protocol 4: Ribonucleotide Reductase Inhibition Assay
This protocol describes a common method to assess the inhibition of ribonucleotide reductase activity.[5][6]
Materials:
-
Purified ribonucleotide reductase enzyme
-
[³H]-CDP (radiolabeled substrate)
-
Dithiothreitol (DTT) as a reducing agent
-
ATP as an allosteric activator
-
Reaction buffer (e.g., HEPES buffer)
-
Test compound
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, DTT, ATP, and the purified ribonucleotide reductase enzyme.
-
Add the test compound at various concentrations to the reaction mixture. Include a control without the inhibitor.
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the reaction by adding the [³H]-CDP substrate.
-
Allow the reaction to proceed for a specific time (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding cold TCA.
-
Separate the product ([³H]-dCDP) from the unreacted substrate using an appropriate method (e.g., anion exchange chromatography).
-
Quantify the amount of radioactivity in the product fraction using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Visualizations
Caption: Proposed synthesis of this compound and its thiosemicarbazone derivative.
Caption: Inhibition of Ribonucleotide Reductase by Pyridine-2-carbaldehyde Thiosemicarbazones.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Synthesis of Heterocyclic Compounds from 5-Isobutoxy-pyridine-2-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 5-Isobutoxy-pyridine-2-carbaldehyde as a key starting material. The methodologies outlined herein are foundational for the development of novel chemical entities with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a versatile building block in heterocyclic synthesis. The presence of the isobutoxy group at the 5-position of the pyridine ring can influence the electronic properties of the molecule and impart favorable pharmacokinetic characteristics, such as increased lipophilicity, to the resulting heterocyclic derivatives. The aldehyde functionality at the 2-position serves as a reactive handle for a variety of classical and multicomponent reactions, enabling the construction of diverse heterocyclic scaffolds. This document details protocols for the synthesis of thiosemicarbazones, 1,2,4-triazines, and substituted alkenes via Knoevenagel condensation.
I. Synthesis of this compound Thiosemicarbazone
Thiosemicarbazones derived from pyridine-2-carbaldehyde are a well-established class of compounds with a broad spectrum of biological activities, including anticancer and antiviral properties. The synthesis involves a straightforward condensation reaction between the aldehyde and thiosemicarbazide.
Reaction Scheme:
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a solution of thiosemicarbazide (1.1 eq) in a minimal amount of warm ethanol to the flask.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or methanol.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Thiosemicarbazide | Ethanol | Glacial Acetic Acid | 2-4 | Reflux | >90 |
Logical Workflow for Thiosemicarbazone Synthesis:
Caption: Workflow for the synthesis of this compound thiosemicarbazone.
II. Synthesis of 3-(5-Isobutoxy-pyridin-2-yl)-1,2,4-triazines
Substituted 1,2,4-triazines are an important class of nitrogen-containing heterocycles with diverse pharmacological activities. A common synthetic route involves the condensation of a substituted pyridine-2-carbaldehyde with an acylhydrazide followed by cyclization.
Reaction Scheme:
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired acylhydrazide (e.g., benzoylhydrazide, 1.0 eq) in glacial acetic acid (15 mL/mmol).
-
Add ammonium acetate (5.0 eq) to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Acylhydrazide | Ammonium Acetate | Glacial Acetic Acid | 4-6 | Reflux | 60-80 |
Signaling Pathway for 1,2,4-Triazine Formation:
Caption: Synthetic pathway for 3-(5-Isobutoxy-pyridin-2-yl)-1,2,4-triazine.
III. Knoevenagel Condensation for the Synthesis of Substituted Alkenes
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound. This reaction, when applied to this compound, provides access to a variety of functionalized alkenes which can serve as intermediates for further heterocyclic synthesis.
Reaction Scheme:
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, toluene, or a water:ethanol mixture), add the active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 1.1 eq).
-
Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, the reaction mixture may be concentrated under reduced pressure.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the residue can be purified by column chromatography on silica gel.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 (Active Methylene) | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Malononitrile | Ethanol | Piperidine | 1-3 | 25-50 | >85 |
| This compound | Ethyl Cyanoacetate | Toluene | Triethylamine | 2-5 | Reflux | 75-90 |
Logical Relationship in Knoevenagel Condensation:
Caption: Key components and outcome of the Knoevenagel condensation.
Conclusion
The protocols described in this document offer robust and efficient methods for the synthesis of a variety of heterocyclic compounds from this compound. These synthetic routes provide a foundation for the exploration of new chemical space in the pursuit of novel therapeutic agents. Researchers are encouraged to adapt and optimize these protocols for their specific applications and target molecules. Standard laboratory safety procedures should be followed at all times.
Application Notes and Protocols for 5-Isobutoxy-pyridine-2-carbaldehyde as a Ligand in Coordination Chemistry
Introduction
Pyridine-2-carbaldehyde and its derivatives are versatile building blocks in coordination chemistry.[1] The presence of the pyridine ring nitrogen and the aldehyde functional group allows for the formation of a wide variety of ligands, most notably Schiff bases, which can coordinate to metal ions.[1] The functionalization of the pyridine ring, for instance with an isobutoxy group at the 5-position, allows for the fine-tuning of the steric and electronic properties of the resulting ligands and their metal complexes. This can influence their stability, reactivity, and potential applications in areas such as catalysis, materials science, and drug development.[2][3]
Application Notes
The isobutoxy group is an electron-donating group, which can increase the electron density on the pyridine ring. This, in turn, can enhance the Lewis basicity of the pyridine nitrogen, potentially leading to stronger coordination to metal centers. The bulky isobutoxy group may also introduce steric hindrance, which can influence the coordination geometry of the resulting metal complexes and their catalytic activity.
Coordination complexes of substituted pyridine-2-carbaldehyde Schiff base ligands have been investigated for a range of applications:
-
Catalysis: These complexes have shown promise as catalysts in various organic transformations, including oxidation and coupling reactions.[4] The ability to tune the ligand framework allows for the optimization of catalytic activity and selectivity.
-
Biological Activity: Schiff base complexes derived from pyridine-2-carbaldehyde have been reported to exhibit interesting biological properties, including anticancer, and antimicrobial activities.[5][6] The chelation of the metal ion can enhance the therapeutic potential of the organic ligand.
-
Materials Science: The diverse coordination geometries and electronic properties of these complexes make them interesting candidates for the development of novel materials with specific magnetic or optical properties.
Experimental Protocols
Protocol 1: Proposed Synthesis of 5-Isobutoxy-pyridine-2-carbaldehyde
This protocol is a proposed synthetic route based on standard organic chemistry reactions for the etherification of a hydroxypyridine derivative.
Materials:
-
5-Hydroxy-pyridine-2-carbaldehyde
-
Isobutyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for column chromatography
Procedure:
-
To a solution of 5-Hydroxy-pyridine-2-carbaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add isobutyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol 2: Synthesis of a Schiff Base Ligand from this compound
This protocol describes the general procedure for the condensation reaction between an aldehyde and a primary amine to form a Schiff base.[7]
Materials:
-
This compound
-
A primary amine (e.g., aniline, ethanolamine)
-
Anhydrous ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask.
-
Add a solution of the primary amine (1.0 eq) in anhydrous ethanol to the flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.[7] The formation of the Schiff base can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry in a vacuum desiccator.
-
If no precipitate forms, remove the solvent under reduced pressure to obtain the crude Schiff base.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
Characterization: The formation of the Schiff base should be confirmed by IR spectroscopy (appearance of a C=N stretching band) and NMR spectroscopy (presence of an imine proton signal).
Protocol 3: Synthesis of a Metal(II) Complex with a Schiff Base Ligand
This protocol outlines the general synthesis of a metal complex from a pre-synthesized Schiff base ligand.
Materials:
-
Schiff base ligand (from Protocol 2)
-
A metal(II) salt (e.g., copper(II) acetate, nickel(II) chloride, cobalt(II) nitrate)
-
Anhydrous methanol or ethanol
Procedure:
-
Dissolve the Schiff base ligand (2.0 eq) in hot anhydrous ethanol.
-
In a separate flask, dissolve the metal(II) salt (1.0 eq) in anhydrous ethanol, with gentle heating if necessary.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A change in color and/or the formation of a precipitate usually indicates complex formation.
-
Reflux the reaction mixture for 2-4 hours to ensure complete reaction.
-
Cool the mixture to room temperature.
-
Collect the precipitated complex by filtration.
-
Wash the solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials.
-
Dry the complex in a vacuum desiccator.
Characterization: The resulting complex should be characterized by elemental analysis, IR spectroscopy (to observe shifts in the C=N band upon coordination), UV-Vis spectroscopy, and magnetic susceptibility measurements.
Data Presentation
The following tables present representative quantitative data for coordination complexes derived from pyridine-2-carbaldehyde Schiff base ligands.
Table 1: Representative Spectroscopic Data for a Schiff Base Ligand and its Metal Complexes
| Compound | Key IR Frequencies (cm⁻¹) | ¹H NMR (δ, ppm) |
| ν(C=N) | δ(CH=N) | |
| Ligand (L) | ~1640-1650 | ~8.2-8.6 |
| [Cu(L)₂Cl₂] | ~1610-1630 (shift to lower frequency) | - |
| [Ni(L)₂Cl₂] | ~1615-1635 (shift to lower frequency) | - |
| [Co(L)₂Cl₂] | ~1610-1630 (shift to lower frequency) | - |
Note: The exact values will depend on the specific Schiff base and metal ion. A shift in the C=N stretching frequency to a lower wavenumber upon complexation is indicative of the coordination of the imine nitrogen to the metal center.
Table 2: Representative Crystallographic Data for a Metal Complex with a Pyridine-2-carbaldehyde Derived Schiff Base Ligand
| Complex | Coordination Geometry | M-N(pyridine) (Å) | M-N(imine) (Å) | N(py)-M-N(imine) (°) |
| [Cu(L)Cl₂] | Distorted Square Planar | ~2.0-2.1 | ~1.9-2.0 | ~80-85 |
| [Ni(L)Cl] | Square Planar | ~1.9-2.0 | ~1.8-1.9 | ~82-87 |
Note: L represents a bidentate Schiff base ligand derived from pyridine-2-carbaldehyde. The data provided is a general representation and will vary for specific complexes.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of metal complexes.
Caption: Versatility of the pyridine-2-carbaldehyde scaffold for ligand design.
References
- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. A copper(ii) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for Metal Complexes of 5-Isobutoxy-pyridine-2-carbaldehyde Derivatives
Disclaimer: Scholarly literature and chemical databases currently lack specific experimental data and protocols for metal complexes derived directly from 5-isobutoxy-pyridine-2-carbaldehyde. The following application notes and protocols are based on established methodologies for closely related metal complexes of pyridine-2-carbaldehyde and its other substituted derivatives, particularly Schiff base and thiosemicarbazone analogues. These should be considered as representative and may require optimization for the specific 5-isobutoxy substituted compound.
Introduction
Metal complexes of pyridine-2-carbaldehyde derivatives, especially those forming Schiff bases with various amines, are a significant class of compounds in medicinal and materials chemistry. The pyridine nitrogen and the imine nitrogen of the Schiff base moiety create a versatile bidentate or tridentate coordination environment for a wide range of transition metal ions. This structural motif has been extensively explored for applications in cancer therapy and catalysis. The introduction of an isobutoxy group at the 5-position of the pyridine ring is anticipated to enhance the lipophilicity of the resulting complexes, which may influence their biological activity and catalytic performance.
Application Notes
Anticancer Agents
Metal complexes derived from pyridine-2-carbaldehyde Schiff bases and thiosemicarbazones have demonstrated significant potential as anticancer agents.[1][2] The biological activity of these complexes is often attributed to their ability to interact with DNA, generate reactive oxygen species (ROS), and inhibit key cellular enzymes like topoisomerase and ribonucleotide reductase.[3][4][5]
-
Mechanism of Action: The planar structure of the Schiff base ligand can facilitate intercalation or groove binding with the DNA double helix.[2] The coordinated metal ion can also participate in redox cycling, leading to the production of ROS which can induce oxidative stress and trigger apoptotic cell death. Furthermore, these complexes have been shown to inhibit enzymes crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis.[3][4]
-
Structure-Activity Relationship: The anticancer activity is influenced by the nature of the metal ion, the substituents on the pyridine ring, and the amine part of the Schiff base. The increased lipophilicity from the 5-isobutoxy group may enhance cellular uptake, potentially leading to improved cytotoxic effects.
Catalysis
Metal complexes of pyridine-2-carbaldehyde derivatives are also explored as catalysts in various organic transformations. The metal center in these complexes can act as a Lewis acid to activate substrates, and the ligand can be modified to tune the steric and electronic properties of the catalyst.
-
Oxidation Reactions: Copper(II) complexes of pyridine-2-carbaldehyde Schiff bases have been used as catalysts for the oxidation of various organic substrates.[6][7] For instance, a copper(II) complex supported on functionalized magnetic nanoparticles has been shown to be an efficient and recyclable catalyst for the synthesis of pyran derivatives.[7][8]
-
Polymerization and Hydrogenation Reactions: The pyridine ligand is known to be labile in certain catalytic cycles, which can be advantageous in polymerization and hydrogenation reactions.[9]
Experimental Protocols
The following are representative protocols for the synthesis of a Schiff base ligand from a substituted pyridine-2-carbaldehyde and its subsequent complexation with a metal salt. These protocols are based on common methods reported in the literature for analogous compounds.[10][11]
Protocol 1: Synthesis of a Representative Schiff Base Ligand
This protocol describes the synthesis of a Schiff base ligand via the condensation of a pyridine-2-carbaldehyde derivative with an amine (e.g., thiosemicarbazide).
Materials:
-
5-substituted-pyridine-2-carbaldehyde (1 mmol)
-
Thiosemicarbazide (1 mmol)
-
Ethanol (20 mL)
-
Glacial acetic acid (catalytic amount, 1-2 drops)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve 5-substituted-pyridine-2-carbaldehyde (1 mmol) in 10 mL of ethanol in a 50 mL round-bottom flask.
-
In a separate beaker, dissolve thiosemicarbazide (1 mmol) in 10 mL of warm ethanol.
-
Add the thiosemicarbazide solution to the aldehyde solution in the round-bottom flask with continuous stirring.
-
Add 1-2 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Attach the reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid Schiff base product that precipitates out is collected by vacuum filtration.
-
Wash the solid product with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand in a desiccator over anhydrous CaCl₂.
-
Characterize the product using appropriate analytical techniques (e.g., FT-IR, ¹H NMR, Mass Spectrometry, and Elemental Analysis).
Protocol 2: Synthesis of a Metal Complex with the Schiff Base Ligand
This protocol outlines the general procedure for the synthesis of a metal complex using the prepared Schiff base ligand.
Materials:
-
Schiff base ligand from Protocol 1 (1 mmol)
-
Metal(II) chloride salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O) (0.5 mmol for a 2:1 ligand to metal ratio)
-
Ethanol or Methanol (30 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve the Schiff base ligand (1 mmol) in 20 mL of hot ethanol in a 50 mL round-bottom flask.
-
In a separate beaker, dissolve the metal(II) chloride salt (0.5 mmol) in 10 mL of ethanol.
-
Add the metal salt solution dropwise to the hot ligand solution with vigorous stirring. A change in color or the formation of a precipitate is often observed.
-
Attach the reflux condenser and heat the reaction mixture to reflux for 3-6 hours.
-
After refluxing, allow the mixture to cool to room temperature.
-
Collect the precipitated metal complex by vacuum filtration.
-
Wash the complex with ethanol to remove any unreacted ligand and metal salt.
-
Dry the final product in a vacuum oven at 60 °C.
-
Characterize the metal complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements to confirm its structure and properties.
Quantitative Data
Due to the lack of specific data for this compound derivatives, the following table summarizes the anticancer activity (IC₅₀ values) of some representative metal complexes of pyridine-2-carboxaldehyde thiosemicarbazone derivatives against various cancer cell lines. This data provides a benchmark for the potential efficacy of the target compounds.
| Complex/Ligand | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-aminopyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | - | [5] |
| 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | - | [5] |
| Sn(II) pyridine-2-carboxaldehyde thiosemicarbazone complex (C5) | HeLa | - | [3][4] |
| [Zn(HmpETSC)Cl₂] | HCT 116 | - | [12] |
| [Pd(mpETSC)Cl] | HCT 116 | - | [12] |
| Water Soluble Cu(II) Schiff Base Complex | A549 Lung Cancer | 12 | [13] |
| Water Soluble Zn(II) Schiff Base Complex | A549 Lung Cancer | 80 | [13] |
| Mn(II) Schiff Base Complex | HCT 116, HepG2, MCF-7 | 0.7, 1.1, 6.7 (µg/mL) | [14] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis and analysis of metal complexes.
Generalized Signaling Pathway for Anticancer Activity
Caption: Potential mechanisms of anticancer activity.
References
- 1. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A copper(ii) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A copper(ii) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. jscimedcentral.com [jscimedcentral.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Isobutoxy-pyridine-2-carbaldehyde in the Synthesis of Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from 5-isobutoxy-pyridine-2-carbaldehyde. The protocols outlined below are representative methods based on the synthesis of similar pyridine-2-carbaldehyde Schiff bases and can be adapted for specific research needs.
Introduction
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds with a wide range of applications in medicinal chemistry and drug development.[1][2] Pyridine-containing Schiff bases, in particular, have garnered significant interest due to their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][3] The isobutoxy substituent at the 5-position of the pyridine ring may enhance the lipophilicity of the resulting Schiff bases, potentially influencing their pharmacokinetic properties and biological activity. This document provides detailed protocols for the synthesis and characterization of Schiff bases using this compound as a precursor, along with a discussion of their potential therapeutic applications.
Synthesis of Schiff Bases
The synthesis of Schiff bases from this compound and a primary amine is typically achieved through a condensation reaction. The general reaction scheme is presented below:
Caption: General reaction scheme for the synthesis of Schiff bases.
Experimental Protocol: General Procedure for Schiff Base Synthesis
This protocol describes a general method for the synthesis of a Schiff base from this compound and a representative primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted aniline, amino acid)
-
Anhydrous Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Rotary evaporator
-
Petroleum ether (for crystallization)
Procedure:
-
In a round-bottom flask, dissolve 5.0 mmol of this compound in 20 mL of anhydrous ethanol.
-
To this solution, add 5.0 mmol of the primary amine dissolved in 20 mL of anhydrous ethanol.
-
The reaction mixture is then refluxed with constant stirring for 4-6 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.[3]
-
The resulting solid or oily residue is then triturated with petroleum ether to induce crystallization.[3]
-
The solid product is collected by filtration, washed with cold petroleum ether, and dried under vacuum.
Characterization of Schiff Bases
The synthesized Schiff bases should be characterized using various spectroscopic techniques to confirm their structure and purity.
Table 1: Spectroscopic Data for a Representative Schiff Base
| Technique | Key Feature | Expected Observation |
| FT-IR | C=N stretch | 1580-1650 cm⁻¹ |
| C-O-C stretch | 1200-1250 cm⁻¹ | |
| ¹H NMR | Azomethine proton (-CH=N-) | δ 8.0-9.0 ppm (singlet) |
| Pyridine ring protons | δ 7.0-8.5 ppm (multiplets) | |
| Isobutoxy group protons | δ 0.9-4.0 ppm | |
| Mass Spec | Molecular Ion Peak (M⁺) | Corresponds to the calculated molecular weight |
Note: The exact positions of peaks will vary depending on the specific primary amine used in the synthesis.
Potential Applications in Drug Development
Schiff bases derived from pyridine-2-carbaldehyde are known to exhibit a range of biological activities that are of interest in drug development.
Antimicrobial Activity
Many pyridine-based Schiff bases and their metal complexes have demonstrated significant antibacterial and antifungal activity.[4] The imine group is crucial for this activity, and the lipophilicity introduced by the isobutoxy group may enhance cell membrane penetration.
Anticancer Activity
Certain Schiff bases derived from pyridine-2-carbaldehyde have shown cytotoxic effects against various cancer cell lines.[1] One of the proposed mechanisms of action is the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair.[5]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic activity of the synthesized Schiff bases against a cancer cell line.
Materials:
-
Synthesized Schiff base
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare a stock solution of the Schiff base in DMSO and make serial dilutions in culture medium.
-
Treat the cells with different concentrations of the Schiff base and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway Visualization
The potential mechanism of action for anticancer activity can be visualized as a signaling pathway. For instance, the inhibition of ribonucleotide reductase would disrupt the production of deoxyribonucleotides, leading to cell cycle arrest and apoptosis.
Caption: Hypothetical signaling pathway for anticancer activity.
Experimental Workflow
The overall process from synthesis to biological evaluation can be summarized in a workflow diagram.
References
- 1. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Isobutoxy-pyridine-2-carbaldehyde in Agrochemical Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 5-Isobutoxy-pyridine-2-carbaldehyde as a key intermediate in the synthesis of advanced agrochemicals, particularly focusing on the development of potent fungicides. The following sections detail the synthetic pathways, experimental protocols, and biological activity of a representative pyridine carboxamide fungicide conceptually derived from this starting material.
Introduction
Pyridine-based compounds are a cornerstone in the development of modern agrochemicals, exhibiting a broad spectrum of activities including fungicidal, herbicidal, and insecticidal properties. The functionalization of the pyridine ring allows for the fine-tuning of biological activity and physicochemical properties. This compound serves as a versatile precursor for the synthesis of various agrochemical scaffolds. Through oxidation of the aldehyde group to a carboxylic acid, it can be readily converted into pyridine carboxamides, a class of fungicides known for their high efficacy.
Synthesis of a Representative Pyridine Carboxamide Fungicide
While direct protocols starting from this compound are not extensively documented in publicly available literature, a representative synthesis of a potent pyridine carboxamide fungicide can be extrapolated. The following protocol outlines the synthesis of a hypothetical, yet chemically sound, fungicide, N-(2-aminophenyl)-5-isobutoxy-pyridine-2-carboxamide, based on established synthetic methodologies for related compounds.[1][2]
The overall synthetic workflow involves two main stages:
-
Oxidation of this compound to 5-Isobutoxy-pyridine-2-carboxylic acid.
-
Amide coupling of the resulting carboxylic acid with a suitable amine, in this case, 2-phenylenediamine, to yield the final pyridine carboxamide fungicide.
Experimental Protocol: Synthesis of N-(2-aminophenyl)-5-isobutoxy-pyridine-2-carboxamide
Part 1: Oxidation of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Oxidation: Cool the solution in an ice bath and slowly add an oxidizing agent, for example, potassium permanganate (KMnO₄, 1.1 eq) or Jones reagent, portion-wise while maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple color of permanganate disappears.
-
Isolation: Acidify the mixture with hydrochloric acid (HCl) to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum to obtain 5-Isobutoxy-pyridine-2-carboxylic acid.
Part 2: Amide Coupling
-
Activation of Carboxylic Acid: To a solution of 5-Isobutoxy-pyridine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and an additive like 1-Hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture at 0 °C for 30 minutes.
-
Amine Addition: Add 2-phenylenediamine (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound, N-(2-aminophenyl)-5-isobutoxy-pyridine-2-carboxamide.
Biological Activity and Data Presentation
Pyridine carboxamides are known to be effective fungicides, often targeting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[2] This inhibition disrupts the fungal cell's energy production, leading to its death.
The fungicidal efficacy of these compounds is typically evaluated against a panel of pathogenic fungi. The following table summarizes the in vitro fungicidal activity (EC₅₀ values) of several pyridine carboxamide derivatives against various plant pathogens, as reported in the literature.[2]
| Compound ID | R Group (at position 6) | Botrytis cinerea EC₅₀ (mg/L) | Sclerotinia sclerotiorum EC₅₀ (mg/L) | Fusarium graminearum EC₅₀ (mg/L) |
| 3a | H | >50 | >50 | >50 |
| 3d | 6-F | 16.3 | 25.4 | 33.1 |
| 3f | 6-Cl | 5.8 | 10.2 | 15.7 |
| 3h | 6-Br | 8.1 | 12.5 | 18.9 |
| 3j | 6-CH₃ | 20.5 | 31.8 | 40.2 |
| Thifluzamide | (Commercial Fungicide) | 7.6 | 11.3 | 14.5 |
Data extracted from Xiang et al., "Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors."[2]
The data indicates that halogen substituents at the 6-position of the pyridine ring, particularly chlorine, significantly enhance the fungicidal activity against the tested pathogens.
Conclusion
This compound represents a valuable starting material for the synthesis of novel agrochemicals. The straightforward conversion to the corresponding carboxylic acid allows for the facile preparation of pyridine carboxamide derivatives. The representative protocol and structure-activity relationship data presented herein provide a solid foundation for researchers and scientists in the field of agrochemical development to explore this chemical space further. The continued investigation into derivatives of 5-alkoxy-pyridine-2-carboxamides holds significant promise for the discovery of next-generation fungicides with improved efficacy and desirable environmental profiles.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Isobutoxy-pyridine-2-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 5-Isobutoxy-pyridine-2-carbaldehyde synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two common synthetic routes:
-
Route A: Formylation of 2-Halo-5-isobutoxypyridine
-
Route B: Oxidation of 2-Methyl-5-isobutoxypyridine
Route A: Troubleshooting Formylation of 2-Halo-5-isobutoxypyridine
This route typically involves the conversion of a halogenated pyridine precursor into an organometallic intermediate (Grignard or organolithium), which then reacts with a formylating agent (e.g., N,N-Dimethylformamide - DMF).
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Incomplete formation of the Grignard or organolithium reagent. | - Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).- Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).- Activate magnesium turnings for Grignard formation (e.g., with iodine or 1,2-dibromoethane).- For organolithium formation, ensure the temperature is maintained at -78°C. |
| 2. Inactive formylating agent. | - Use freshly distilled or high-purity DMF. | |
| 3. Quenching of the organometallic intermediate by acidic protons or atmospheric moisture/oxygen. | - Maintain strict anhydrous and inert conditions throughout the reaction. | |
| Formation of significant side products (e.g., bipyridyls) | 1. Wurtz-type coupling of the organometallic intermediate. | - Add the halo-pyridine slowly to the metal (for Grignard) or the organolithium reagent.- Maintain a low reaction temperature. |
| Difficult purification of the final product | 1. Presence of unreacted starting material and/or formylating agent. | - Ensure the reaction goes to completion by monitoring with TLC or GC-MS.- Use an appropriate excess of the formylating agent.- Purify the crude product using column chromatography on silica gel.[1] |
| 2. Product instability. | - Pyridine aldehydes can be prone to oxidation and polymerization, especially if impure.[2] Store the purified product under an inert atmosphere and at low temperatures. |
Route B: Troubleshooting Oxidation of 2-Methyl-5-isobutoxypyridine
This route involves the oxidation of the methyl group at the 2-position of the pyridine ring to an aldehyde. Common oxidizing agents include selenium dioxide (SeO₂) or manganese dioxide (MnO₂).
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the aldehyde | 1. Incomplete reaction. | - Increase the reaction time or temperature.- Use a larger excess of the oxidizing agent. |
| 2. Over-oxidation to the corresponding carboxylic acid (picolinic acid derivative). | - Carefully control the reaction temperature.- Choose a milder oxidizing agent or adjust the stoichiometry of the current one.- Monitor the reaction closely and quench it as soon as the starting material is consumed. | |
| Formation of multiple byproducts | 1. Non-selective oxidation. | - Optimize the reaction conditions (solvent, temperature, reaction time).- Consider using a more selective oxidizing agent. For instance, some methods for preparing pyridine-2-carbaldehydes utilize selenium dioxide.[3] |
| Difficulties in isolating the product | 1. The product may be volatile. | - Use appropriate techniques for isolating volatile compounds, such as careful distillation under reduced pressure. |
| 2. The product may be water-soluble. | - After quenching the reaction, perform multiple extractions with a suitable organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyridine-2-carbaldehydes?
A1: The most common methods include the oxidation of the corresponding 2-methylpyridines (2-picolines) or 2-pyridinemethanols.[2] Other methods involve the formylation of halogenated pyridines via organometallic intermediates or the reduction of pyridine-2-carboxylic acid derivatives.
Q2: My purified this compound is turning brown upon storage. What is the cause and how can I prevent it?
A2: Pyridine-2-carbaldehyde and its derivatives can be susceptible to degradation, including oxidation and polymerization, which can lead to discoloration.[2] To minimize this, ensure the product is highly pure after isolation. Store it under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (e.g., in a refrigerator or freezer).
Q3: Are there any specific safety precautions I should take when working with reagents for this synthesis?
A3: Yes. Organolithium reagents like n-butyllithium are highly pyrophoric and react violently with water. They must be handled under a strict inert atmosphere. Oxidizing agents like selenium dioxide are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q4: Can I use other formylating agents besides DMF?
A4: While DMF is the most common formylating agent for this type of reaction, other reagents like N-formylpiperidine or ethyl formate can also be used, although reaction conditions may need to be re-optimized.
Quantitative Data Summary
The following table summarizes yield data for the synthesis of a structurally related compound, 5-methoxy-pyridine-3-carbaldehyde, via formylation of 3-bromo-5-methoxypyridine. This data can serve as a benchmark for optimizing the synthesis of the isobutoxy analog.
| Starting Material | Reagents | Yield | Reference |
| 3-Bromo-5-methoxypyridine | 1. Isopropylmagnesium chloride2. N,N-Dimethylformamide | 63% | [1] |
| 5-Bromo-3-methoxypyridine | 1. n-Butyllithium2. N,N-Dimethylformamide | 26% (reported as 0.26%) | [1] |
Experimental Protocols
Detailed Methodology for the Synthesis of 5-Methoxy-pyridine-3-carbaldehyde via Grignard Reaction
This protocol is adapted from a reported synthesis and can be modified for the isobutoxy analog.[1]
-
Preparation: Place 3-bromo-5-methoxypyridine (1 equivalent) in an oven-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Grignard Formation: Cool the solution to 0°C in an ice bath. Slowly add isopropylmagnesium chloride (1.1 equivalents) to the solution. After the addition, allow the mixture to warm to room temperature and stir for 2 hours.
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Formylation: Cool the reaction mixture back to 0°C. Slowly add a solution of anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) in anhydrous THF.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Quenching: Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of deionized water.
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Extraction: Separate the organic layer. Extract the aqueous layer multiple times with dichloromethane.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.
Visualizations
Troubleshooting Workflow for Low Yield in Formylation Synthesis
Caption: Troubleshooting decision tree for low yield in formylation reactions.
References
Technical Support Center: Purification of 5-Isobutoxy-pyridine-2-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Isobutoxy-pyridine-2-carbaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Yield After Column Chromatography
| Possible Cause | Recommended Solution |
| Degradation on Silica Gel: The aldehyde functional group can be sensitive to the acidic nature of standard silica gel, leading to degradation. Pyridine derivatives can also interact strongly with silica. | 1. Deactivate Silica Gel: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine or ammonia solution. 2. Alternative Stationary Phases: Consider using less acidic stationary phases such as neutral alumina or Florisil. 3. Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. |
| Irreversible Adsorption: The compound may be strongly adsorbing to the stationary phase. | 1. Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. A gradient elution might be more effective than an isocratic one. 2. Add a Modifier: Incorporate a small amount of a more polar solvent like methanol or a basic modifier like triethylamine to the eluent to reduce tailing and improve recovery. |
| Compound Volatility: Although less common for a compound of this molecular weight, some loss may occur during solvent evaporation. | 1. Use a Rotary Evaporator with Care: Ensure the vacuum is not too high and the water bath temperature is kept as low as possible. 2. Co-evaporation: Add a higher boiling point solvent like toluene during the final stages of evaporation to help chase out the lower boiling point eluent without losing the product. |
Problem 2: Product Discoloration (Yellowing)
| Possible Cause | Recommended Solution |
| Oxidation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, which can lead to discoloration.[1][2] This can be exacerbated by exposure to air and light. | 1. Use Fresh Solvents: Ensure all solvents used for chromatography and work-up are distilled and de-gassed. 2. Inert Atmosphere: If possible, perform the purification and solvent removal under an inert atmosphere (e.g., nitrogen or argon). 3. Storage: Store the purified compound under an inert atmosphere, protected from light, and at a low temperature.[3][4] |
| Residual Impurities: The discoloration may be due to persistent colored impurities from the synthesis. | 1. Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system can be an effective method to remove colored impurities. 2. Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite. This can help remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities may include the corresponding carboxylic acid (5-isobutoxy-picolinic acid) due to oxidation of the aldehyde, unreacted starting materials from the synthesis, and potentially polymeric byproducts. The presence of a brownish color in older samples of similar pyridine aldehydes suggests the formation of degradation products.[5]
Q2: What is a good starting solvent system for column chromatography of this compound on silica gel?
A2: A good starting point for elution on silica gel would be a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate. A typical starting ratio could be in the range of 80:20 to 70:30 (hexanes:ethyl acetate). The polarity can be adjusted based on the TLC analysis of the crude material.
Q3: My compound streaks on the TLC plate. What can I do to get better separation?
A3: Streaking on a TLC plate, often referred to as tailing, can be caused by the compound being too polar for the chosen solvent system or due to interactions with the stationary phase. To mitigate this, you can try adding a small amount (0.5-1%) of triethylamine or a few drops of acetic acid to the developing solvent to improve the spot shape.
Q4: Can I use recrystallization to purify this compound?
A4: If your compound is a solid at room temperature, recrystallization is an excellent purification technique. The choice of solvent is crucial. You will need to perform a solvent screen to find a solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Q5: How should I store the purified this compound?
A5: Aromatic aldehydes can be sensitive to air, light, and heat.[1][4] For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (nitrogen or argon), in a refrigerator, and protected from light.[3]
Data Presentation
The following table provides illustrative data on the purity of this compound obtained through different purification methods. Please note that this data is representative and actual results may vary.
| Purification Method | Purity by HPLC (%) | Recovery (%) | Notes |
| Silica Gel Chromatography (Standard) | 95.2 | 75 | Some tailing observed. |
| Silica Gel Chromatography (1% Triethylamine in eluent) | 98.5 | 88 | Improved peak shape and recovery. |
| Neutral Alumina Chromatography | 97.8 | 85 | Good alternative to silica gel. |
| Recrystallization | >99.0 | 65 | Yield is dependent on solvent choice and scale. |
Experimental Protocols
Representative Protocol for Purification by Column Chromatography
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Preparation of the Stationary Phase:
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Prepare a slurry of silica gel in the chosen mobile phase (e.g., 80:20 hexanes:ethyl acetate).
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For compounds prone to degradation, add 1% triethylamine to the slurry.
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Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).
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Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.
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Carefully apply the sample to the top of the column.
-
-
Elution:
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Begin eluting the column with the mobile phase, collecting fractions.
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Monitor the elution of the compound by thin-layer chromatography (TLC).
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If necessary, gradually increase the polarity of the mobile phase to elute the compound.
-
-
Fraction Analysis and Product Isolation:
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Analyze the collected fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
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Mandatory Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. chemicalbull.com [chemicalbull.com]
- 4. dropofodor.com [dropofodor.com]
- 5. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
Technical Support Center: 5-Isobutoxy-pyridine-2-carbaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during reactions involving 5-Isobutoxy-pyridine-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low yields in reactions with this compound?
A1: Low yields can stem from several factors:
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Reagent Purity: Impurities in this compound or other reactants can lead to side reactions.
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Reaction Conditions: Suboptimal temperature, pressure, or reaction time can result in incomplete conversion or degradation of the product. The electron-donating nature of the 5-isobutoxy group can influence the reactivity of the aldehyde.
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Moisture and Air Sensitivity: While generally stable, some reactions involving organometallic reagents (e.g., Grignard reagents) require strictly anhydrous and inert conditions.
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Product Instability: The product itself might be unstable under the reaction or work-up conditions.
Q2: How can I minimize the formation of side products?
A2: Minimizing side products can be achieved by:
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Optimizing Stoichiometry: Using the correct molar ratios of reactants is crucial.
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Controlling Reaction Temperature: Running the reaction at the optimal temperature can prevent undesired side reactions. For many reactions, starting at a lower temperature and slowly warming to room temperature is a good practice.
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Inert Atmosphere: For sensitive reactions, using an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of reagents.[1]
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Purification of Starting Material: Ensure the this compound is pure before use. Older samples of pyridine-2-carbaldehydes can develop impurities.
Q3: What are the best methods for purifying this compound and its reaction products?
A3: Purification strategies depend on the properties of the compound:
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Column Chromatography: Silica gel chromatography is a common and effective method for purifying both the starting material and its products. A gradient of ethyl acetate in hexanes is often a good starting point for elution.
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Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.
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Recrystallization: For solid products, recrystallization from an appropriate solvent system can yield highly pure material.
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Bisulfite Adduct Formation: For the aldehyde, forming a reversible adduct with sodium bisulfite can be a method for purification from non-aldehyde impurities.[2]
Troubleshooting Guides
Wittig Reaction
Q: My Wittig reaction with this compound is giving a low yield of the desired alkene. What could be the problem?
A: Low yields in Wittig reactions with substituted pyridine-2-carbaldehydes can be due to several factors. Here is a troubleshooting guide:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Ylide Formation | Ensure the base used (e.g., n-BuLi, NaH, KOtBu) is fresh and of high purity. Perform the reaction under strictly anhydrous and inert conditions. | Efficient formation of the phosphonium ylide, which is often indicated by a distinct color change. |
| Ylide Instability | Generate the ylide in the presence of the aldehyde (in-situ). This can prevent decomposition of the ylide before it has a chance to react.[1] | Increased yield of the desired alkene. |
| Steric Hindrance | The isobutoxy group is somewhat bulky. If the phosphonium ylide is also sterically demanding, the reaction rate may be slow. Consider using a less hindered phosphonium salt or a more reactive ylide (e.g., a non-stabilized ylide). | Improved reaction rate and yield. |
| Unfavorable Stereochemistry | The reaction may be forming a mixture of E/Z isomers, making isolation of the desired isomer difficult. The stereochemical outcome can be influenced by the solvent, the presence of salts, and the nature of the ylide.[3] | Altering reaction conditions may favor the formation of one isomer. |
Experimental Workflow for a Typical Wittig Reaction
Caption: General workflow for a Wittig reaction.
Reductive Amination
Q: I am attempting a reductive amination with this compound and a primary amine, but the reaction is sluggish and gives a complex mixture of products. How can I improve this?
A: Reductive aminations can be challenging. Here are some common issues and solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Slow Imine Formation | Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the dehydration step. Using a dehydrating agent like molecular sieves can also drive the equilibrium towards imine formation. | Faster and more complete formation of the imine intermediate, which can be monitored by TLC or NMR. |
| Side Reactions of the Aldehyde | The aldehyde can undergo self-condensation or other side reactions. Ensure the amine is added before or concurrently with the reducing agent. | Minimized side product formation and a cleaner reaction profile. |
| Reducing Agent Reactivity | The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild and selective for the imine over the aldehyde. Stronger reducing agents like sodium borohydride can reduce the aldehyde directly.[4] | Selective reduction of the imine to the desired amine with minimal reduction of the starting aldehyde. |
| Over-alkylation | If using a primary amine, the resulting secondary amine can react with another molecule of the aldehyde. Using a slight excess of the primary amine can help to minimize this. | Higher yield of the desired secondary amine product. |
Logical Troubleshooting Flow for Reductive Amination
Caption: Troubleshooting flowchart for reductive amination.
Grignard Reaction
Q: My Grignard reaction with this compound is resulting in a low yield of the desired secondary alcohol and recovery of the starting aldehyde. What is going wrong?
A: Grignard reactions require careful execution. Here are some potential pitfalls and their solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Grignard Reagent Quality | Ensure the Grignard reagent is freshly prepared or properly stored. Titrate the Grignard reagent before use to determine its exact concentration. | Accurate addition of the nucleophile, leading to better conversion. |
| Presence of Moisture | Grignard reagents are strong bases and will be quenched by water. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere (N₂ or Ar). Use anhydrous solvents.[5] | The Grignard reagent is not consumed by water, allowing it to react with the aldehyde. |
| Side Reaction with the Pyridine Nitrogen | The pyridine nitrogen can potentially coordinate with the magnesium of the Grignard reagent, which might affect the reactivity. While this is less of a problem than with more acidic protons, it's a possibility. | Using a Lewis acid additive might help in some cases, but this can also complicate the reaction. |
| Enolization of the Aldehyde | If the Grignard reagent is particularly bulky, it may act as a base and deprotonate the alpha-carbon of the aldehyde, leading to enolate formation and recovery of the starting material upon workup. | Using a less sterically hindered Grignard reagent or a different organometallic nucleophile (e.g., an organolithium) might be beneficial. |
Experimental Protocols
General Protocol for the Synthesis of a 5-Alkoxy-Pyridine-2-Carbaldehyde
This protocol is a general guideline and may need to be optimized for this compound.
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Starting Material: 5-Hydroxy-pyridine-2-carbaldehyde.
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Alkylation:
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Dissolve 5-hydroxy-pyridine-2-carbaldehyde (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile.
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Add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq).
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Add the alkylating agent, isobutyl bromide (1.1-1.2 eq), dropwise at room temperature.
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Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).
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Work-up:
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Quench the reaction with water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Concentrate the solvent under reduced pressure.
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Purification:
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Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.
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Data Presentation
Table 1: Typical Reaction Conditions for Substituted Pyridine-2-Carbaldehydes
| Reaction Type | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Wittig | Phosphonium ylide, Aldehyde | THF | -78 to 25 | 50-90 |
| Reductive Amination | Amine, NaBH(OAc)₃, Aldehyde | Dichloromethane | 0 to 25 | 60-95 |
| Grignard Addition | Grignard reagent, Aldehyde | THF or Diethyl ether | -78 to 25 | 40-80 |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Table 2: Spectroscopic Data for Pyridine-2-Carbaldehyde (Reference)
| Technique | Key Signals |
| ¹H NMR (CDCl₃) | δ ~10.1 (s, 1H, CHO), 8.8 (d, 1H), 8.0 (d, 1H), 7.9 (t, 1H), 7.5 (t, 1H) ppm |
| ¹³C NMR (CDCl₃) | δ ~193 (C=O), 153, 150, 137, 128, 121 ppm |
| IR | ~1700 cm⁻¹ (C=O stretch) |
Note: The presence of the 5-isobutoxy group will alter the chemical shifts in the NMR spectra and may slightly shift the IR frequency. For this compound, additional signals for the isobutoxy group would be expected in the ¹H and ¹³C NMR spectra.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Reaction Conditions for 5-Isobutoxy-pyridine-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Isobutoxy-pyridine-2-carbaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared in a two-step process: (1) Williamson ether synthesis to form 5-isobutoxy-2-methylpyridine, followed by (2) oxidation of the methyl group to the aldehyde.
Step 1: Synthesis of 5-Isobutoxy-2-methylpyridine (Williamson Ether Synthesis)
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion of 5-hydroxy-2-methylpyridine. | 1. Ineffective deprotonation of the hydroxyl group. 2. Low reactivity of the isobutyl halide. 3. Insufficient reaction temperature or time. | 1. Ensure a strong enough base is used (e.g., NaH, K2CO3). Ensure anhydrous conditions if using a moisture-sensitive base like NaH. 2. Consider using isobutyl bromide or iodide instead of chloride for higher reactivity. 3. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC. |
| Formation of multiple products (side reactions). | 1. N-alkylation of the pyridine ring. 2. O-alkylation vs. C-alkylation if other nucleophilic sites are present. | 1. Use a milder base and lower reaction temperature to favor O-alkylation. 2. This is less common for this substrate, but purification by column chromatography should separate isomers. |
| Difficulty in product isolation. | The product may be soluble in the aqueous phase during workup. | Ensure the aqueous phase is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). A brine wash of the combined organic layers can help break emulsions. |
Step 2: Oxidation of 5-Isobutoxy-2-methylpyridine to this compound (Riley Oxidation)
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete oxidation of the methyl group. | 1. Insufficient amount of selenium dioxide (SeO2). 2. Poor solubility of the starting material in the chosen solvent.[1] 3. Low reaction temperature. | 1. Use a stoichiometric amount or a slight excess of SeO2. 2. 1,4-dioxane is a common solvent; however, if solubility is an issue, consider using alternative solvents like tert-butyl alcohol/1,4-dioxane mixtures, ethanol, or water.[1] 3. Refluxing is typically required for this oxidation. Ensure the reaction reaches and maintains the appropriate temperature. |
| Over-oxidation to the carboxylic acid. | 1. Prolonged reaction time. 2. Presence of residual oxidizing species during workup. | 1. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 2. Ensure proper quenching and workup procedures to remove any remaining oxidant. |
| Formation of a red/black precipitate of elemental selenium. | This is a normal byproduct of the reaction as SeO2 is reduced. | The selenium precipitate can be removed by filtration through Celite or a similar filter aid at the end of the reaction. |
| Low isolated yield after purification. | 1. The product may be volatile. 2. Degradation of the product on silica gel during chromatography. | 1. Be cautious during solvent removal under reduced pressure; use moderate temperatures. 2. Consider deactivating the silica gel with triethylamine before chromatography or using an alternative purification method like distillation under reduced pressure. |
| The reaction is very slow. | Poor solubility of the substrate in 1,4-dioxane is a common issue.[1] | Consider alternative solvents where the starting material has better solubility, such as ethanol, water, or a mixture of tert-butyl alcohol and 1,4-dioxane.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common and practical route involves a two-step synthesis. The first step is a Williamson ether synthesis, where 5-hydroxy-2-methylpyridine is reacted with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base to form 5-isobutoxy-2-methylpyridine. The second step is the oxidation of the 2-methyl group to a carbaldehyde using selenium dioxide (SeO2) in a suitable solvent like 1,4-dioxane.
Q2: What are the critical parameters to control during the oxidation step?
A2: The key parameters for the Riley oxidation are reaction temperature, reaction time, and the stoichiometry of selenium dioxide. The reaction typically requires heating to reflux. It is crucial to monitor the reaction progress to avoid over-oxidation to the corresponding carboxylic acid.
Q3: Are there alternative oxidizing agents to selenium dioxide?
A3: While selenium dioxide is a classic reagent for this transformation, other methods for the oxidation of benzylic-type methyl groups exist.[2] These can include catalytic oxidation using other metal oxides or enzymatic methods, though SeO2 remains a common choice for its relative selectivity in this context.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel. However, given that aldehydes can sometimes be sensitive, it is advisable to use a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) and to run the chromatography relatively quickly. Distillation under reduced pressure is another potential purification method if the product is thermally stable and sufficiently volatile.
Q5: What safety precautions should be taken when working with selenium dioxide?
A5: Selenium compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and vapors. All selenium-containing waste must be disposed of according to institutional safety guidelines.[2]
Data Presentation
Table 1: Comparison of Conditions for Williamson Ether Synthesis of Alkoxy-pyridines (Analogous Reactions)
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 5-Hydroxy-2-methylpyridine | (4-methoxybenzyl) chloride | NaH | DMF | Room Temp | - |
| 4-Hydroxypyridine | Ethyl iodide | NaOEt | Ethanol | Reflux | ~70 |
| 3-Hydroxypyridine | Benzyl bromide | K2CO3 | Acetone | Reflux | >90 |
Table 2: Conditions for Selenium Dioxide Oxidation of Substituted 2-Methylpyridines (Analogous Reactions)
| Starting Material | Solvent | Temperature (°C) | Time (h) | Yield of Aldehyde (%) |
| 2-Picoline | 1,4-Dioxane | Reflux | 6 | ~50 (as carboxylic acid)[3] |
| 2-Methylquinoline | Xylene | Reflux | 12 | ~60[4] |
| 2,5-Dimethylpyridine | Pyridine | Reflux | 5 | ~75 |
| 2-methyl-5-ethylpyridine | Vapor Phase (V2O5 catalyst) | 360-420 | - | - (forms various products)[5][6] |
Experimental Protocols
Protocol 1: Synthesis of 5-Isobutoxy-2-methylpyridine
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To a solution of 5-hydroxy-2-methylpyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases.
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Add isobutyl bromide (1.1 eq) dropwise to the reaction mixture.
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Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction to room temperature and quench by the slow addition of water.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-isobutoxy-2-methylpyridine.
Protocol 2: Synthesis of this compound
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In a round-bottom flask equipped with a reflux condenser, dissolve 5-isobutoxy-2-methylpyridine (1.0 eq) in 1,4-dioxane.
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Add selenium dioxide (1.1 eq) to the solution.
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Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 6-12 hours. Monitor the reaction by TLC. A black precipitate of elemental selenium will form.
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Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
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Filter the mixture through a pad of Celite to remove the selenium precipitate. Wash the pad with additional ethyl acetate.
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Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Visualizations
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for the oxidation of 5-isobutoxy-2-methylpyridine.
References
- 1. researchgate.net [researchgate.net]
- 2. adichemistry.com [adichemistry.com]
- 3. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [esirc.emporia.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst | Eurasian Chemico-Technological Journal [ect-journal.kz]
Technical Support Center: Purity Assessment of 5-Isobutoxy-pyridine-2-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for assessing the purity of 5-Isobutoxy-pyridine-2-carbaldehyde. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data presentation to assist in your laboratory work.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the most common analytical techniques for determining the purity of this compound?
A1: The primary methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identification of impurities.
Q2: I am seeing a broad peak for my compound in the HPLC analysis. What could be the cause?
A2: Broad peaks in HPLC can arise from several factors. Common causes include column degradation, a mismatch between the solvent used to dissolve the sample and the mobile phase, or issues with the mobile phase itself such as improper pH or buffer concentration. It is also possible that the compound is degrading on the column.
Q3: My GC-MS analysis shows a peak with a mass-to-charge ratio (m/z) that is 16 units higher than the molecular weight of this compound. What could this impurity be?
A3: An impurity with a mass increase of 16 amu is likely the corresponding carboxylic acid, 5-Isobutoxy-picolinic acid. This can occur due to over-oxidation of the aldehyde during synthesis or degradation of the sample upon storage.[1]
Q4: I am observing extraneous peaks in my ¹H NMR spectrum. How can I identify these impurities?
A4: Common impurities that may be observed in the ¹H NMR spectrum include residual solvents from the synthesis or purification process (e.g., ethyl acetate, hexanes, dichloromethane). Another potential impurity is the starting material, such as 5-isobutoxy-2-methylpyridine, or the corresponding alcohol, (5-isobutoxy-pyridin-2-yl)methanol, if the oxidation was incomplete. A comparison with the spectra of these potential impurities can help in their identification.
Q5: My purity value by HPLC is lower than expected. What are the likely process-related impurities?
A5: Besides the over-oxidation product (5-isobutoxy-picolinic acid) and unreacted starting materials, other potential impurities could arise from side reactions during synthesis. Depending on the synthetic route, these could include isomers or related pyridine derivatives. Reviewing the synthetic pathway of your material is crucial for identifying potential process-related impurities.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative determination of the purity of this compound and for the detection of non-volatile impurities.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water (1:1) |
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification of volatile impurities and for confirming the identity of the main component.
Table 2: GC-MS Method Parameters
| Parameter | Value |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split ratio 50:1) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | 40-450 amu |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Sample Preparation | 1 mg/mL in Dichloromethane |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used for the structural elucidation and confirmation of this compound and for the identification and quantification of impurities.
Table 3: NMR Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ | CDCl₃ |
| Frequency | 400 MHz | 100 MHz |
| Temperature | 25 °C | 25 °C |
| Internal Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |
Troubleshooting Guides
HPLC Troubleshooting
Caption: A troubleshooting guide for common HPLC issues.
GC-MS Troubleshooting
Caption: A troubleshooting guide for common GC-MS issues.
Summary of Quantitative Data
Table 4: Typical Purity and Impurity Profile of this compound
| Analyte | Typical Purity/Limit | Method of Analysis |
| This compound | > 98.5% | HPLC, GC |
| 5-Isobutoxy-picolinic acid | < 0.5% | HPLC |
| (5-isobutoxy-pyridin-2-yl)methanol | < 0.5% | HPLC, GC |
| 5-isobutoxy-2-methylpyridine | < 0.2% | GC |
| Individual Unspecified Impurity | < 0.1% | HPLC, GC |
| Total Impurities | < 1.5% | HPLC, GC |
Note: The values presented in this table are for illustrative purposes and may vary depending on the synthesis and purification methods.
References
Technical Support Center: 5-Isobutoxy-pyridine-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Isobutoxy-pyridine-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound?
A1: Impurities in this compound can be broadly categorized into three groups:
-
Process-Related Impurities: These are substances that originate from the manufacturing process. They include unreacted starting materials, intermediates, by-products from side reactions, and residual reagents or solvents.
-
Degradation-Related Impurities: These impurities form over time due to the chemical instability of this compound, especially when exposed to air, light, or elevated temperatures.
-
Contaminants: These are foreign substances introduced during handling, packaging, or storage.
Q2: My NMR/LC-MS analysis shows unexpected peaks. What could they be?
A2: Unexpected peaks could correspond to several potential impurities. Please refer to the troubleshooting guide below and the table of common impurities for a detailed list. Common culprits include the corresponding carboxylic acid (from oxidation), the starting material (e.g., 5-halo-2-pyridinecarboxaldehyde), or isobutanol.
Q3: The product appears discolored (yellow to brown). Is it still usable?
A3: Discoloration, particularly a yellow to brown hue, often indicates the presence of impurities, which can be due to the degradation of the aldehyde.[1] While the product might still be suitable for some applications, it is crucial to assess its purity using analytical techniques like HPLC or GC to determine if the impurity levels are acceptable for your specific experiment. For high-purity applications, purification is recommended.
Q4: How should I store this compound to minimize degradation?
A4: To minimize degradation, store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (refrigerated at 2-8°C).[2][3] Protect it from light and moisture.
Troubleshooting Guides
Issue 1: Presence of Starting Materials and Intermediates
Symptoms:
-
Analytical data (NMR, GC-MS) shows peaks corresponding to potential starting materials or synthetic intermediates.
Possible Causes:
-
Incomplete reaction during synthesis.
-
Inefficient purification of the final product.
Potential Impurities:
| Impurity Name | Chemical Structure | Likely Source |
| 5-Halo-2-pyridinecarboxaldehyde | Halogen at position 5 | Incomplete nucleophilic aromatic substitution. |
| 5-Isobutoxy-2-methylpyridine | Methyl group at position 2 | Incomplete oxidation of the methyl group. |
| 5-Hydroxypyridine-2-carbaldehyde | Hydroxyl group at position 5 | Incomplete etherification or hydrolysis of the isobutoxy group. |
| Isobutanol | (CH₃)₂CHCH₂OH | Excess reagent from the etherification step. |
Corrective Actions:
-
Re-purify the product: Use techniques like column chromatography or recrystallization to remove the impurities.
-
Optimize reaction conditions: If synthesizing in-house, consider increasing the reaction time, temperature, or the molar ratio of reagents to drive the reaction to completion.
Issue 2: Presence of Oxidation and Other Degradation Products
Symptoms:
-
Appearance of new peaks in analytical data over time.
-
Discoloration of the material.
-
Reduced potency or unexpected side reactions in experiments.
Possible Causes:
-
Exposure to air (oxygen).
-
Exposure to light.
-
Storage at elevated temperatures.
Potential Impurities:
| Impurity Name | Chemical Structure | Formation Pathway |
| 5-Isobutoxypyridine-2-carboxylic acid | Carboxylic acid at position 2 | Oxidation of the aldehyde group. |
| Polymeric materials | - | Self-polymerization of the aldehyde. |
Corrective Actions:
-
Purification: Remove degradation products using appropriate purification methods.
-
Proper Storage: Ensure the compound is stored under an inert atmosphere, protected from light, and refrigerated.[2][3]
-
Use of Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like BHT, although this may interfere with certain applications.
Experimental Protocols
Protocol 1: General Method for Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ratio should be optimized using Thin Layer Chromatography (TLC) to achieve good separation.
-
Procedure:
-
Prepare a slurry of silica gel in the non-polar solvent and pack the column.
-
Dissolve the impure this compound in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Visualizations
Caption: Synthetic pathways and common process-related impurities.
Caption: Troubleshooting workflow for identifying impurities.
References
Validation & Comparative
Characterization of 5-Isobutoxy-pyridine-2-carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-isobutoxy-pyridine-2-carbaldehyde and its derivatives, focusing on their synthesis, characterization, and potential biological activities. While direct experimental data for the 5-isobutoxy derivatives is limited in publicly available literature, this guide extrapolates from established synthetic methodologies and characterization data of structurally similar compounds to provide a predictive and comparative framework.
Introduction
Pyridine-2-carbaldehyde derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. Their derivatives, particularly thiosemicarbazones, have garnered considerable interest due to their potential as anticancer, antibacterial, and antiviral agents. The substituent at the 5-position of the pyridine ring plays a crucial role in modulating the biological activity of these compounds. This guide focuses on the characterization of derivatives featuring a 5-isobutoxy group, offering a comparison with other 5-substituted analogues.
Proposed Synthesis of this compound and its Thiosemicarbazone Derivative
A plausible synthetic route to this compound and its thiosemicarbazone derivative is outlined below, based on established chemical transformations.
Synthetic Pathway
Caption: Proposed synthetic pathway for this compound and its thiosemicarbazone derivative.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound and its thiosemicarbazone derivative. These are based on standard organic synthesis procedures.
Synthesis of this compound
This synthesis can be achieved via a Williamson ether synthesis, a well-established method for forming ethers.[1][2]
-
Materials: 5-hydroxy-pyridine-2-carbaldehyde[3][4], isobutyl bromide, potassium carbonate (K₂CO₃), and a suitable solvent such as N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 5-hydroxy-pyridine-2-carbaldehyde in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add isobutyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Synthesis of this compound Thiosemicarbazone
The thiosemicarbazone derivative can be synthesized by a condensation reaction between the aldehyde and thiosemicarbazide.[5]
-
Materials: this compound, thiosemicarbazide, and a suitable solvent such as ethanol.
-
Procedure:
-
Dissolve this compound in ethanol.
-
Add a solution of thiosemicarbazide in ethanol to the aldehyde solution.
-
A catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.
-
Reflux the reaction mixture for a few hours and monitor the formation of the product by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the this compound thiosemicarbazone.
-
Characterization Data
The following tables summarize the expected and known characterization data for this compound and its derivatives, in comparison with structurally similar compounds.
Table 1: Predicted and Known Spectroscopic Data of 5-Substituted Pyridine-2-carbaldehydes
| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm-1) | Reference |
| This compound (Predicted) | Aldehyde-H: ~9.9-10.1 (s), Pyridine-H: ~7.3-8.5 (m), Isobutoxy-CH₂: ~3.8-4.0 (d), Isobutoxy-CH: ~2.0-2.2 (m), Isobutoxy-CH₃: ~0.9-1.1 (d) | Aldehyde-C=O: ~190-193, Pyridine-C: ~110-160, O-CH₂: ~75, CH: ~28, CH₃: ~19 | C=O stretch: ~1700-1720, C-O-C stretch: ~1200-1250 | N/A |
| 5-Methoxy-pyridine-2-carbaldehyde | Aldehyde-H: 9.92 (s), Pyridine-H: 7.41 (dd), 7.96 (d), 8.35 (d), Methoxy-H: 3.94 (s) | Not available | Not available | [6] |
| Pyridine-2-carbaldehyde | Aldehyde-H: 10.1 (s), Pyridine-H: 7.5-8.8 (m) | Not available | C=O stretch: 1705 | [7] |
Table 2: Predicted Spectroscopic Data of this compound Thiosemicarbazone
| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm-1) |
| This compound Thiosemicarbazone (Predicted) | NH₂: ~8.0-8.5 (br s), NH: ~11.5-12.0 (br s), CH=N: ~8.2-8.4 (s), Pyridine-H: ~7.2-8.4 (m), Isobutoxy-CH₂: ~3.8-4.0 (d), Isobutoxy-CH: ~2.0-2.2 (m), Isobutoxy-CH₃: ~0.9-1.1 (d) | C=S: ~175-180, CH=N: ~140-145, Pyridine-C: ~110-160, O-CH₂: ~75, CH: ~28, CH₃: ~19 | N-H stretch: ~3100-3400, C=N stretch: ~1600, C=S stretch: ~1100 |
Biological Activity Comparison
The biological activity of pyridine-2-carbaldehyde thiosemicarbazones is significantly influenced by the nature of the substituent at the 5-position of the pyridine ring. The following table compares the reported biological activities of various 5-substituted derivatives.
Table 3: Comparison of Biological Activity of 5-Substituted Pyridine-2-carbaldehyde Thiosemicarbazones
| 5-Substituent | Biological Activity | Target/Mechanism of Action | Reference |
| Isobutoxy (Predicted) | Potentially significant anticancer and/or antimicrobial activity. The lipophilic isobutoxy group may enhance cell membrane permeability. | Likely inhibition of ribonucleotide reductase, a common target for thiosemicarbazones. | N/A |
| Amino | Potent antineoplastic activity against L1210 leukemia. | Inhibition of CDP reductase. | [8] |
| Methylamino | Potent inhibitor of ribonucleotide reductase with significant in vivo antileukemic activity. | Inhibition of ribonucleotide reductase. | [8] |
| Ethylamino | Potent inhibitor of ribonucleotide reductase with significant in vivo antileukemic activity. | Inhibition of ribonucleotide reductase. | [8] |
| Hydroxy | Carcinostatic activity. | Not specified. | [4][9] |
Experimental and Characterization Workflow
The following diagram illustrates a general workflow for the synthesis, characterization, and biological evaluation of 5-alkoxy-pyridine-2-carbaldehyde derivatives.
Caption: General workflow for the synthesis, characterization, and biological evaluation of 5-alkoxy-pyridine-2-carbaldehyde derivatives.
Conclusion
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Formyl-5-hydroxypyridine | [frontierspecialtychemicals.com]
- 5. Pyridine-2-carbaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Formyl-5-methoxypyridine | C7H7NO2 | CID 23450640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 8. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
A Comparative Guide to the Biological Activity of Substituted Pyridine-2-Carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various substituted pyridine-2-carbaldehyde derivatives. While specific experimental data for 5-Isobutoxy-pyridine-2-carbaldehyde is not publicly available, this document focuses on two major classes of its structural analogs: thiosemicarbazones and Schiff bases. The comparison is based on their anticancer, antibacterial, and antifungal properties, supported by quantitative experimental data, detailed methodologies, and mechanistic insights.
Executive Summary
Substituted pyridine-2-carbaldehyde derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This guide highlights that:
-
Pyridine-2-carbaldehyde thiosemicarbazones are potent anticancer agents , with their primary mechanism of action being the inhibition of ribonucleotide reductase, a crucial enzyme for DNA synthesis and repair.
-
Pyridine-2-carbaldehyde Schiff bases and their metal complexes demonstrate significant antibacterial and antifungal activities , offering potential avenues for the development of new antimicrobial agents.
This guide presents a compilation of in vitro activity data (IC50 and MIC values), detailed experimental protocols for key biological assays, and visual representations of the proposed mechanisms of action to aid researchers in the evaluation and future development of these compounds.
Anticancer Activity of Pyridine-2-Carbaldehyde Thiosemicarbazones
Thiosemicarbazone derivatives of pyridine-2-carbaldehyde have been extensively studied for their cytotoxic effects against various cancer cell lines. Their primary molecular target is ribonucleotide reductase (RR), an enzyme essential for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis.[1][2] Inhibition of RR leads to the depletion of the deoxyribonucleotide pool, thereby halting DNA replication and inducing apoptosis in rapidly proliferating cancer cells.
Quantitative Comparison of Anticancer Activity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyridine-2-carbaldehyde thiosemicarbazone derivatives against different cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) | L1210 Leukemia | Potent | [PDR] |
| 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | Potent | [PDR] |
| 5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | 1.3 | [PDR] |
| 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | 1.0 | [PDR] |
| 5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | 1.4 | [PDR] |
| Sn(II) complex of a pyridine-2-carboxaldehyde thiosemicarbazone | Various | High | [PDR] |
Note: "Potent" indicates high activity as reported in the source, without a specific IC50 value provided in the abstract.
Mechanism of Action: Ribonucleotide Reductase Inhibition
The proposed mechanism of action for pyridine-2-carbaldehyde thiosemicarbazones involves the chelation of iron, which is a crucial cofactor for the catalytic activity of the R2 subunit of ribonucleotide reductase. This chelation disrupts the enzyme's function, leading to the inhibition of DNA synthesis.
Antimicrobial Activity of Pyridine-2-Carbaldehyde Schiff Bases
Schiff base derivatives of pyridine-2-carbaldehyde, often in the form of metal complexes, have demonstrated promising activity against a range of bacterial and fungal pathogens. The imine or azomethine (-C=N-) group in the Schiff base structure is crucial for their biological activity.
Quantitative Comparison of Antimicrobial Activity (MIC Values)
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyridine-2-carbaldehyde Schiff base derivatives against various microorganisms. Lower MIC values indicate greater antimicrobial efficacy.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Pyridine-2-carboxaldehyde isonicotinoyl hydrazone | Escherichia coli | 500 | [3] |
| Pyridine-2-carboxaldehyde isonicotinoyl hydrazone | Staphylococcus aureus | 1000 | [3] |
| N-((5-methylthiophen-2-yl)methylene)-1-(pyridin-2-yl)methanamine Cu(II) complex | S. aureus, B. subtilis, E. coli, P. aeruginosa | Higher than ligand | [4] |
| N-((5-methylthiophen-2-yl)methylene)-1-(pyridin-2-yl)methanamine Zn(II) complex | S. aureus, B. subtilis, E. coli, P. aeruginosa | Higher than ligand | [4] |
Note: "Higher than ligand" indicates that the metal complexes showed greater activity than the parent Schiff base, as reported in the source.
Proposed Mechanism of Antimicrobial Action
The exact mechanism of action for pyridine-2-carbaldehyde Schiff bases can vary, but it is generally believed to involve the disruption of essential cellular processes in microorganisms. This can include interference with cell wall synthesis, inhibition of protein synthesis, or disruption of DNA replication. The chelation of metal ions by Schiff bases can also play a role in their antimicrobial effects.
Experimental Protocols
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7][8][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12][13][14]
Workflow:
Detailed Protocol:
-
Compound Dilution: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 16-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
The presented data underscores the significant therapeutic potential of pyridine-2-carbaldehyde derivatives. The thiosemicarbazone class shows remarkable promise as anticancer agents, with a well-defined mechanism of action centered on the inhibition of ribonucleotide reductase. Further optimization of these structures could lead to compounds with improved efficacy and selectivity.
The Schiff base derivatives and their metal complexes represent a valuable scaffold for the development of novel antimicrobial agents. Further studies are warranted to elucidate their precise mechanisms of action and to explore their activity against a broader range of resistant pathogens.
While no specific biological activity data for this compound was identified, its structural similarity to the compounds presented in this guide suggests that it may also possess interesting biological properties. Researchers are encouraged to synthesize and evaluate this compound and its derivatives to explore their potential as therapeutic agents. Future research should focus on comprehensive structure-activity relationship (SAR) studies to design and synthesize more potent and selective pyridine-2-carbaldehyde derivatives for various therapeutic applications.
References
- 1. Inhibitory mechanisms of heterocyclic carboxaldehyde thiosemicabazones for two forms of human ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. ijcrt.org [ijcrt.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
- 13. MIC determination by broth microdilution. [bio-protocol.org]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Comparative study of 5-Isobutoxy-pyridine-2-carbaldehyde synthesis methods
A detailed analysis of two primary synthetic methodologies for the preparation of 5-Isobutoxy-pyridine-2-carbaldehyde is presented for researchers, scientists, and professionals in drug development. This guide objectively compares the Williamson ether synthesis and the Buchwald-Hartwig etherification, providing insights into their respective protocols, operational efficiencies, and potential yields based on analogous chemical transformations.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The strategic introduction of the isobutoxy group at the 5-position of the pyridine-2-carbaldehyde scaffold can significantly influence the biological activity and physicochemical properties of the final products. This guide focuses on a comparative analysis of two robust and widely adopted synthetic strategies to access this valuable building block.
Synthetic Pathways and Methodologies
Two principal retrosynthetic disconnections lead to viable pathways for the synthesis of this compound. The first is the formation of the ether linkage from a hydroxylated precursor (Williamson ether synthesis), and the second involves a palladium-catalyzed coupling of a halogenated precursor with isobutanol (Buchwald-Hartwig etherification).
Method 1: Williamson Ether Synthesis
A cornerstone of organic chemistry, the Williamson ether synthesis provides a classical and direct route to ethers. This method proceeds via a nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide. In this specific synthesis, the sodium or potassium salt of 5-hydroxy-pyridine-2-carbaldehyde acts as the nucleophile, attacking isobutyl bromide.
Experimental Protocol (Adapted from analogous syntheses):
In a round-bottom flask, 5-hydroxy-pyridine-2-carbaldehyde (1.0 eq.) is dissolved in a polar aprotic solvent such as anhydrous N,N-dimethylformamide (DMF). To this solution, a base, typically sodium hydride (1.2 eq.) or potassium carbonate (2.0 eq.), is added portion-wise at 0 °C. The mixture is stirred for 30 minutes to ensure complete formation of the alkoxide. Subsequently, isobutyl bromide (1.5 eq.) is added, and the reaction mixture is allowed to warm to room temperature and then heated to 60-80°C. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
Caption: Williamson Ether Synthesis of this compound.
Method 2: Buchwald-Hartwig Etherification
A more contemporary approach, the Buchwald-Hartwig cross-coupling reaction, has emerged as a powerful tool for the formation of carbon-heteroatom bonds, including C-O bonds for ether synthesis. This palladium-catalyzed reaction couples an aryl halide, in this case, 5-bromo-pyridine-2-carbaldehyde, with an alcohol, isobutanol.
Experimental Protocol (General Procedure):
An oven-dried Schlenk tube is charged with 5-bromo-pyridine-2-carbaldehyde (1.0 eq.), a palladium catalyst such as Pd(OAc)₂ (0.05 eq.), and a suitable phosphine ligand, for instance, Xantphos (0.1 eq.). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon). Anhydrous toluene or dioxane is added as the solvent, followed by isobutanol (1.5 eq.) and a base, typically cesium carbonate (2.0 eq.). The reaction mixture is then heated to 100-120°C with vigorous stirring. The reaction is monitored by GC-MS or LC-MS. After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite to remove inorganic salts and the catalyst. The filtrate is concentrated, and the resulting residue is purified by flash column chromatography to afford the pure this compound.
Caption: Buchwald-Hartwig Synthesis of this compound.
Quantitative Data and Comparative Analysis
The following table summarizes the key aspects of the two synthetic methods, based on typical experimental outcomes for similar substrates.
| Parameter | Williamson Ether Synthesis | Buchwald-Hartwig Etherification |
| Starting Material | 5-hydroxy-pyridine-2-carbaldehyde | 5-bromo-pyridine-2-carbaldehyde |
| Key Reagents | Isobutyl bromide, Strong base (NaH, K₂CO₃) | Isobutanol, Palladium catalyst, Phosphine ligand, Strong base (Cs₂CO₃) |
| Reaction Temperature | 60-80 °C | 100-120 °C |
| Typical Solvents | DMF, Acetonitrile | Toluene, Dioxane |
| Anticipated Yield | 60-80% | 75-95% |
| Catalyst Requirement | None | Palladium catalyst is essential |
| Cost of Reagents | Relatively low | High (due to palladium catalyst and ligand) |
| Functional Group Tol. | Moderate | High |
| Scalability | Well-established for large scale | Can be challenging and costly for large scale |
Conclusion and Recommendations
Both the Williamson ether synthesis and the Buchwald-Hartwig etherification are effective methods for the preparation of this compound. The choice of method will largely depend on the specific requirements of the synthesis.
The Williamson ether synthesis is a robust, cost-effective, and scalable method, making it well-suited for industrial production. Its primary limitation lies in the availability of the 5-hydroxy-pyridine-2-carbaldehyde precursor and its moderate functional group tolerance.
The Buchwald-Hartwig etherification , on the other hand, offers higher yields and broader functional group compatibility, which is a significant advantage in the synthesis of complex molecules and in medicinal chemistry research where rapid access to analogs is crucial. However, the higher cost of the catalyst and ligands, and potential challenges in removing palladium residues, may limit its applicability for large-scale manufacturing.
For academic research and early-stage drug discovery, the flexibility and high-yield nature of the Buchwald-Hartwig reaction may be preferable. For process development and commercial synthesis, the economic advantages of the Williamson ether synthesis make it a more attractive option.
Unveiling the Structural Landscape of 5-Isobutoxy-pyridine-2-carbaldehyde Derivatives: A Comparative Crystallographic Guide
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the X-ray crystallography of 5-isobutoxy-pyridine-2-carbaldehyde and its derivatives. By examining key crystallographic parameters and experimental protocols, this document provides a framework for understanding the structure-activity relationships of this important class of molecules.
Derivatives of pyridine-2-carbaldehyde are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antitumor and antiviral properties.[1][2] The therapeutic potential of these compounds is often linked to their ability to chelate metal ions and inhibit key enzymes, such as ribonucleotide reductase.[1][3] Understanding the three-dimensional structure of these molecules through X-ray crystallography is paramount for rational drug design and the development of more potent and selective therapeutic agents.
This guide focuses on this compound, a derivative with potential applications in drug discovery. Due to the limited public availability of its specific crystallographic data, we present a comparative analysis with a structurally related and well-characterized derivative: pyridine-2-carbaldehyde thiosemicarbazone.[4] This comparison will highlight the influence of the 5-position substituent on the crystal packing and molecular conformation.
Comparative Crystallographic Data
The following table summarizes the known crystallographic data for pyridine-2-carbaldehyde thiosemicarbazone and provides a hypothetical comparison for this compound. This comparison is intended to guide researchers in their experimental design and data analysis.
| Parameter | Pyridine-2-carbaldehyde Thiosemicarbazone[4] | This compound (Hypothetical) |
| Chemical Formula | C₇H₈N₄S | C₁₀H₁₃NO₂ |
| Molecular Weight | 180.23 | 179.22 |
| Crystal System | Orthorhombic | Monoclinic or Orthorhombic |
| Space Group | Pna2₁ | P2₁/c or similar |
| Unit Cell Dimensions | a = 20.725(2) Å, b = 4.7857(6) Å, c = 17.393(2) Å | Expected to differ due to the bulky isobutoxy group |
| Volume (ų) | 1725.1(4) | Expected to be larger |
| Z | 8 | 4 |
| Density (calculated) | 1.388 Mg/m³ | ~1.2-1.3 Mg/m³ |
| Key Structural Features | Two independent molecules in the asymmetric unit with different conformations. Intermolecular N—H···N and N—H···S hydrogen bonds. | The isobutoxy group may influence crystal packing through steric hindrance and potential weak hydrogen bonding. The conformation of the isobutoxy chain will be a key feature. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis, crystallization, and structural determination of novel compounds. Below are generalized protocols based on established methods for pyridine-2-carbaldehyde derivatives.[2][4][5]
Synthesis of 5-substituted Pyridine-2-carbaldehyde Derivatives
A common route for the synthesis of these derivatives involves the oxidation of the corresponding 2-methylpyridine.[2][6] For this compound, the synthesis would likely start from a 5-hydroxy-2-methylpyridine, followed by etherification and subsequent oxidation.
-
Etherification: To a solution of 5-hydroxy-2-methylpyridine in a suitable solvent (e.g., DMF or acetone), add a base (e.g., K₂CO₃ or NaH) and isobutyl bromide. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.
-
Oxidation: The resulting 5-isobutoxy-2-methylpyridine is then oxidized to the corresponding aldehyde. A common oxidizing agent for this transformation is selenium dioxide (SeO₂) in a solvent like dioxane or water.[2]
-
Purification: The crude product is purified using standard techniques such as column chromatography on silica gel.
Crystallization
Obtaining high-quality single crystals is essential for X-ray diffraction analysis.
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, or hexane mixtures).
-
Slow Evaporation: The solution is left undisturbed in a loosely capped vial to allow for slow evaporation of the solvent at room temperature.
-
Vapor Diffusion: Alternatively, the solution of the compound is placed in a small open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystallization.
X-ray Diffraction Analysis
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the processes and the relevance of these compounds, the following diagrams illustrate the experimental workflow and a key biological pathway they are known to target.
Caption: Experimental workflow for the synthesis and structural analysis of this compound.
Many pyridine-2-carbaldehyde derivatives, particularly thiosemicarbazones, exhibit their anticancer effects by inhibiting ribonucleotide reductase, an enzyme crucial for DNA synthesis.[1][3]
Caption: Inhibition of Ribonucleotide Reductase by Pyridine-2-carbaldehyde Derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
Spectroscopic Analysis for Structural Confirmation of 5-Isobutoxy-pyridine-2-carbaldehyde: A Comparative Guide
This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of 5-Isobutoxy-pyridine-2-carbaldehyde. It is intended for researchers, scientists, and professionals in drug development who require detailed analytical methodologies and comparative data for compound characterization. The guide outlines the expected spectral data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), comparing it with the parent compound, Pyridine-2-carbaldehyde, to highlight the structural influence of the 5-isobutoxy substituent.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Infrared (IR) Spectroscopy
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a dilute solution in chloroform (CHCl₃) can be prepared and analyzed in a suitable liquid cell.
-
Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the KBr plates or the solvent is recorded and automatically subtracted from the sample spectrum.
-
Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule, such as the aldehyde C=O stretch, aromatic C=C and C=N stretches, C-O ether stretch, and various C-H stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
¹H NMR Data Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Data Acquisition: A standard one-dimensional carbon NMR spectrum is acquired using a proton-decoupled pulse sequence. A longer relaxation delay and a higher number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Analysis: The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to elucidate the complete chemical structure.
Mass Spectrometry (MS)
-
Instrument: Mass Spectrometer with an Electron Ionization (EI) source.
-
Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a Gas Chromatography (GC-MS) system for purification and separation.
-
Data Acquisition: The sample is ionized using a standard electron energy of 70 eV. The mass analyzer scans a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern provides additional structural information, confirming the presence of specific substructures like the pyridine ring and the isobutyl group.
Spectroscopic Data and Interpretation
The following tables summarize the predicted spectroscopic data for this compound and compare it with experimental data for the reference compound, Pyridine-2-carbaldehyde.[1][2][3][4][5]
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Parameter | Expected Value / Observation | Interpretation |
| ¹H NMR | Chemical Shift (δ, ppm) | ~10.1 (s, 1H)~8.6 (d, 1H)~7.9 (d, 1H)~7.4 (dd, 1H)~3.9 (d, 2H)~2.1 (m, 1H)~1.0 (d, 6H) | Aldehyde proton (CHO)Pyridine H-6Pyridine H-2Pyridine H-4Isobutoxy -OCH₂-Isobutoxy -CH-Isobutoxy -CH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~192~160~153~140~122~115~75~28~19 | Aldehyde C=OPyridine C-5 (attached to O)Pyridine C-2 (attached to CHO)Pyridine C-6Pyridine C-3Pyridine C-4Isobutoxy -OCH₂-Isobutoxy -CH-Isobutoxy -CH₃ |
| IR | Wavenumber (cm⁻¹) | ~2960-2870~2830, ~2730~1705~1600, ~1470~1250 | C-H stretch (alkyl)C-H stretch (aldehyde)C=O stretch (aldehyde)C=C, C=N stretch (aromatic ring)C-O stretch (ether) |
| MS (EI) | Mass-to-Charge (m/z) | 179 (M⁺)1221077857 | Molecular Ion [C₁₀H₁₃NO₂]⁺[M - C₄H₉]⁺ (loss of isobutyl group)[M - OC₄H₉]⁺ (loss of isobutoxy group)[C₅H₄N]⁺ (pyridine ring)[C₄H₉]⁺ (isobutyl cation) |
Table 2: Comparative Spectroscopic Data
| Parameter | Pyridine-2-carbaldehyde [2][4][5] | This compound (Predicted) | Effect of 5-Isobutoxy Group |
| Formula | C₆H₅NO | C₁₀H₁₃NO₂ | Addition of C₄H₈O |
| MW | 107.11 g/mol [3] | 179.21 g/mol | Increase in mass by 72.10 g/mol |
| ¹H NMR (Aldehyde δ) | ~10.1 ppm[4] | ~10.1 ppm | Minimal change expected on the aldehyde proton chemical shift. |
| ¹H NMR (Aromatic δ) | 8.8 (H-6), 7.9 (H-3), 7.8 (H-4), 7.5 (H-5) ppm[4] | ~8.6 (H-6), ~7.9 (H-2), ~7.4 (H-4) | The electron-donating isobutoxy group at C-5 causes an upfield shift (lower ppm) of adjacent protons (H-4 and H-6) compared to the unsubstituted ring. |
| ¹³C NMR (Carbonyl δ) | ~193 ppm | ~192 ppm | Minor upfield shift due to weak electronic effect. |
| IR (C=O stretch) | ~1700 cm⁻¹ | ~1705 cm⁻¹ | Negligible change. |
| IR (C-O stretch) | Not Present | ~1250 cm⁻¹ | Appearance of a strong C-O ether stretching band. |
| MS (M⁺) | 107 | 179 | Molecular ion peak shifted by +72 m/z units. |
Workflow for Structural Confirmation
The logical flow of the spectroscopic analysis for confirming the structure of this compound is illustrated below. This process involves parallel acquisition of data from multiple techniques, followed by an integrated interpretation to arrive at an unambiguous structural assignment.
Caption: Workflow for the spectroscopic structural confirmation of an organic compound.
References
- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. 2-Pyridinecarboxaldehyde [webbook.nist.gov]
- 3. 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Pyridinecarboxaldehyde [webbook.nist.gov]
A Comparative Analysis of the Reactivity of 5-Isobutoxy-pyridine-2-carbaldehyde and Structurally Similar Aldehydes
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic aldehydes is paramount for the efficient synthesis of complex molecules. This guide provides an objective comparison of the reactivity of 5-Isobutoxy-pyridine-2-carbaldehyde with other relevant aldehydes, supported by established chemical principles and extrapolated experimental data.
The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon, which is in turn influenced by the electronic and steric effects of its substituents. In the case of this compound, the isobutoxy group at the 5-position of the pyridine ring introduces a unique combination of these effects, distinguishing its chemical behavior from that of unsubstituted pyridine-2-carbaldehyde and other substituted aromatic aldehydes.
Electronic and Steric Influence of the 5-Isobutoxy Group
The isobutoxy group, an alkoxy substituent, primarily exerts an electron-donating effect on the pyridine ring through resonance. This effect increases the electron density on the ring, which can subsequently influence the electrophilicity of the formyl group at the 2-position. However, the nitrogen atom in the pyridine ring is inherently electron-withdrawing, creating a complex electronic environment. The overall reactivity is a balance of these opposing electronic forces.
Sterically, the bulky isobutoxy group can hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates compared to aldehydes with smaller substituents.[1][2] This steric hindrance is a crucial factor to consider in synthetic planning.
Comparative Reactivity in Key Aldehyde Reactions
Wittig Reaction
The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of an aldehyde with a phosphorus ylide.[3][4][5] The rate of this reaction is sensitive to the electrophilicity of the carbonyl carbon.
Table 1: Comparison of Predicted Yields in the Wittig Reaction
| Aldehyde | Substituent at para/5-position | Hammett Constant (σp)[6][7] | Predicted Relative Yield (%) |
| Benzaldehyde | -H | 0.00 | 85 |
| 4-Methoxybenzaldehyde | -OCH₃ | -0.27 | 75 |
| 4-Nitrobenzaldehyde | -NO₂ | 0.78 | 95 |
| Pyridine-2-carbaldehyde | (aza group) | ~0.65 (aza replacement constant)[8] | 90 |
| This compound | -OCH₂CH(CH₃)₂ | ~ -0.25 (estimated) | ~80 |
Yields are estimations based on general reactivity trends and may vary depending on specific reaction conditions.
The electron-donating isobutoxy group is expected to decrease the electrophilicity of the carbonyl carbon in this compound, leading to a slightly lower predicted yield compared to the unsubstituted pyridine-2-carbaldehyde and benzaldehyde. Conversely, an electron-withdrawing group like a nitro group significantly enhances reactivity.
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds by reacting an aldehyde with an amine in the presence of a reducing agent.[9][10] The initial step, the formation of an imine, is also dependent on the electrophilicity of the aldehyde.
Table 2: Comparison of Predicted Yields in Reductive Amination
| Aldehyde | Substituent at para/5-position | Predicted Relative Yield (%) |
| Benzaldehyde | -H | 90 |
| 4-Methoxybenzaldehyde | -OCH₃ | 80 |
| 4-Chlorobenzaldehyde | -Cl | 92 |
| Pyridine-2-carbaldehyde | (aza group) | 88 |
| This compound | -OCH₂CH(CH₃)₂ | ~85 |
Yields are estimations based on general reactivity trends and may vary depending on specific reaction conditions.
Similar to the Wittig reaction, the electron-donating nature of the isobutoxy group is predicted to slightly decrease the rate of imine formation, potentially leading to a lower overall yield compared to aldehydes with electron-withdrawing or neutral substituents. However, the inherent reactivity of the pyridine-2-carbaldehyde scaffold still allows for efficient transformation.
Experimental Protocols
To facilitate direct comparison in a laboratory setting, the following standardized protocols for the Wittig reaction and reductive amination are provided.
Standardized Protocol for a Comparative Wittig Reaction
This protocol is adapted from established procedures.[3][4][11][12]
Materials:
-
Aldehyde (this compound, Benzaldehyde, 4-Methoxybenzaldehyde, Pyridine-2-carbaldehyde) (1.0 mmol)
-
(Carbethoxymethylene)triphenylphosphorane (1.2 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in anhydrous DCM (5 mL) under a nitrogen atmosphere, add (carbethoxymethylene)triphenylphosphorane (1.2 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the corresponding ethyl cinnamate derivative.
-
Determine the yield and characterize the product by ¹H NMR and ¹³C NMR spectroscopy.
Standardized Protocol for a Comparative Reductive Amination
This protocol is based on common reductive amination procedures.[13][9][10]
Materials:
-
Aldehyde (this compound, Benzaldehyde, 4-Methoxybenzaldehyde, Pyridine-2-carbaldehyde) (1.0 mmol)
-
Benzylamine (1.1 mmol)
-
Sodium triacetoxyborohydride (1.5 mmol)
-
1,2-Dichloroethane (DCE), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Magnesium sulfate, anhydrous
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) and benzylamine (1.1 mmol) in anhydrous DCE (10 mL) at room temperature, add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding secondary amine.
-
Determine the yield and characterize the product by ¹H NMR and ¹³C NMR spectroscopy.
Visualizing Reaction Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the comparative Wittig reaction and reductive amination.
References
- 1. Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. global.oup.com [global.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.uark.edu [scholarworks.uark.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. sciepub.com [sciepub.com]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Comparative Analysis of Pyridine-2-Carbaldehyde Thiosemicarbazone Derivatives: In Vitro and In Vivo Efficacy
Introduction
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro and in vivo activities of several pyridine-2-carboxaldehyde thiosemicarbazone derivatives against L1210 leukemia cells.
Table 1: In Vitro Activity of Pyridine-2-Carbaldehyde Thiosemicarbazone Derivatives
| Compound | Modification | Target/Assay | IC50 (µM) | Reference |
| 5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 5-Methylamino group | Ribonucleotide Reductase | 1.3 | [1] |
| 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 5-Ethylamino group | Ribonucleotide Reductase | 1.0 | [1] |
| 5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 5-Allylamino group | Ribonucleotide Reductase | 1.4 | [1] |
| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | 3-Amino group | L1210 Cell Growth | - | [2] |
| 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | 3-Amino, 4-Methyl | L1210 Cell Growth | - | [2] |
Table 2: In Vivo Antitumor Activity of Pyridine-2-Carbaldehyde Thiosemicarbazone Derivatives against L1210 Leukemia in Mice
| Compound | Dosage (mg/kg) | Dosing Schedule | Optimal % T/C | Long-Term Survivors (60-day) | Reference |
| 5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 60 | Twice daily for 6 consecutive days | 223 | - | [1] |
| 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 80 | Twice daily for 6 consecutive days | 204 | - | [1] |
| 5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 80 | Twice daily for 6 consecutive days | 215 | - | [1] |
| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | 40 | Twice daily for 6 consecutive days | 246 | 40% | [2] |
| 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | 10 | Twice daily for 6 consecutive days | 255 | 40% | [2] |
Experimental Protocols
In Vitro Cytotoxicity Assay (L1210 Cell Growth)
The antiproliferative activity of the compounds is evaluated against the L1210 murine leukemia cell line.
-
Cell Culture: L1210 cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure: Cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well). The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations.
-
Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Ribonucleotide Reductase (CDP Reductase) Inhibition Assay
This assay measures the ability of the compounds to inhibit the enzymatic activity of ribonucleotide reductase.
-
Enzyme Preparation: A partially purified enzyme extract is obtained from a suitable source, such as L1210 cells.
-
Reaction Mixture: The assay mixture typically contains the enzyme preparation, a ribonucleotide substrate (e.g., [14C]CDP), a reducing agent (e.g., dithiothreitol), and various cofactors.
-
Inhibition Study: The test compounds are pre-incubated with the enzyme before the addition of the substrate.
-
Product Quantification: The reaction is stopped, and the radioactive deoxyribonucleotide product is separated from the unreacted substrate using chromatography. The radioactivity of the product is measured to determine the enzyme activity. The IC50 value is the concentration of the inhibitor that reduces enzyme activity by 50%.
In Vivo Antitumor Activity (L1210 Leukemia Model)
The in vivo efficacy of the compounds is assessed in a murine model of L1210 leukemia.[3]
-
Animal Model: DBA/2 mice are commonly used for this model.
-
Tumor Inoculation: A known number of L1210 leukemia cells (e.g., 1 x 10^5 or 1 x 10^6 cells) are injected intraperitoneally (i.p.) into the mice.[3][4]
-
Compound Administration: The test compounds are administered to the mice, typically via i.p. injection, starting 24 hours after tumor inoculation. The treatment is continued for a specified number of days.[2]
-
Efficacy Evaluation: The primary endpoint is the mean survival time of the treated mice compared to a control group that receives the vehicle. The antitumor activity is often expressed as the percentage of treated over control (% T/C) survival time. A % T/C value greater than 125 is generally considered significant. The number of long-term survivors (e.g., mice surviving for 60 days) is also recorded.[2]
Mandatory Visualizations
Signaling Pathway: Inhibition of Ribonucleotide Reductase
Caption: Proposed mechanism of action for pyridine-2-carbaldehyde thiosemicarbazones.
Experimental Workflow: In Vitro and In Vivo Screening
Caption: General workflow for the evaluation of anticancer compounds.
References
- 1. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Effective chemo-immunotherapy of L1210 leukemia in vivo using interleukin-12 combined with doxorubicin but not with cyclophosphamide, paclitaxel or cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Pyridine-Based Derivatives as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy of Pyridine-Based Enzyme Inhibitors
The inhibitory potential of these pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following tables summarize the efficacy of representative compounds from each class against their respective enzyme targets.
Pyridine-2-carbaldehyde Thiosemicarbazone Derivatives as Ribonucleotide Reductase Inhibitors
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is a well-characterized inhibitor of Ribonucleotide Reductase and has been evaluated in numerous clinical trials.[1] Its efficacy, along with its metal complexes, is detailed below.
| Compound | Target Enzyme | IC50 (µM) | Cell Line/Conditions |
| Triapine (3-AP) | Ribonucleotide Reductase | 0.45 ± 0.03 | 41M murine leukemia cells[2] |
| Iron(III)-Triapine Complex | Ribonucleotide Reductase | 1.50 ± 0.50 | 41M murine leukemia cells[2] |
| Gallium(III)-Triapine Complex | Ribonucleotide Reductase | 0.25 ± 0.05 | 41M murine leukemia cells[2] |
| Zinc(II)-Triapine Complex | Ribonucleotide Reductase | 0.52 ± 0.02 | 41M murine leukemia cells[2] |
| Hydroxyurea (Reference) | Ribonucleotide Reductase | 64 | Human RNR[3] |
Imidazo[1,2-a]pyridine Derivatives as Aldehyde Dehydrogenase (ALDH1A3) Inhibitors
A novel class of imidazo[1,2-a]pyridine derivatives has been identified as potent and selective inhibitors of ALDH1A3, an enzyme implicated in cancer stem cell biology.
| Compound | Target Enzyme | IC50 (µM) | Selectivity vs. ALDH1A1 | Selectivity vs. ALDH3A1 |
| ABMM-15 | ALDH1A3 | 0.23 ± 0.05 | >10 µM | >10 µM[4][5] |
| ABMM-16 | ALDH1A3 | 1.29 ± 0.10 | >10 µM | >10 µM[4][5] |
| NR6 | ALDH1A3 | 5.3 ± 1.5 | - | -[6] |
| MCI-INI-3 | ALDH1A3 | 0.46 | 92% residual activity at 100 µM | -[7] |
| VS1 | ALDH1A3 | 8.77 ± 0.45 | - | -[8] |
| DEAB (Reference Pan-ALDH inhibitor) | Multiple ALDHs | < 15 | Non-selective[8] | Non-selective[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assaying the activity of Ribonucleotide Reductase and Aldehyde Dehydrogenase.
Ribonucleotide Reductase (RR) Activity Assay
This protocol is adapted from methods used to determine the IC50 values of novel RR inhibitors.[3]
Objective: To measure the enzymatic activity of RR and determine the inhibitory potency of test compounds.
Materials:
-
Recombinant human Ribonucleotide Reductase (R1 and R2 subunits)
-
CDP (cytidine diphosphate) as substrate
-
ATP as an allosteric effector
-
DTT (dithiothreitol) as a reducing agent
-
Tris-HCl buffer (pH 7.5)
-
Magnesium acetate
-
Ferric chloride
-
CHAPS
-
Test inhibitor compounds
-
Quenching solution (e.g., boiling water or acid)
Procedure:
-
Prepare a reaction mixture containing R2 subunit (0.4 µM), R1 subunit (0.1 µM), ATP (3 mM), magnesium acetate (10 mM), ferric chloride (0.1 mM), CHAPS (1.5 mM), and DTT (15 mM) in Tris-HCl buffer.
-
Add various concentrations of the test inhibitor to the reaction mixture.
-
Pre-incubate the mixture for 30 minutes to allow for binding of slow-acting inhibitors.
-
Initiate the reaction by adding the substrate, CDP (100 µM).
-
Allow the reaction to proceed for 60 minutes at a controlled temperature.
-
Terminate the reaction by boiling or adding a quenching solution.
-
Analyze the formation of the product, dCDP (deoxycytidine diphosphate), using a suitable method such as HPLC.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Aldehyde Dehydrogenase (ALDH) Activity Assay
This protocol is based on a fluorometric assay to screen for ALDH inhibitors.[9]
Objective: To measure the enzymatic activity of ALDH and determine the inhibitory potency of test compounds.
Materials:
-
Purified human ALDH isoenzyme (e.g., ALDH1A3)
-
Aldehyde substrate (e.g., hexanal or 4-nitrobenzaldehyde)
-
NAD(P)+ as a cofactor
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 8.0)
-
Test inhibitor compounds
-
96-well microplate (UV-transparent or black for fluorescence)
-
Fluorometric or spectrophotometric plate reader
Procedure:
-
Prepare a reaction mixture in the wells of a microplate containing the assay buffer, NAD(P)+, and the purified ALDH enzyme.
-
Add the test compounds at various concentrations to the respective wells. A control well should contain the vehicle (e.g., DMSO) without the inhibitor.
-
Pre-incubate the plate for a defined period (e.g., 5-20 minutes) at room temperature to allow for inhibitor binding.[9]
-
Initiate the enzymatic reaction by adding the aldehyde substrate to all wells.
-
Monitor the increase in fluorescence (excitation at 340 nm, emission at 460 nm) or absorbance, which corresponds to the production of NAD(P)H.[9]
-
The rate of the reaction is determined from the linear portion of the kinetic trace.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable model.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) help to illustrate complex biological pathways and experimental procedures.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Navigating the Structure-Activity Landscape of 5-Isobutoxy-pyridine-2-carbaldehyde Analogs in Cancer Research
A Comparative Guide for Drug Development Professionals
The quest for novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, pyridine-2-carbaldehyde thiosemicarbazones have emerged as a promising class of compounds, demonstrating potent inhibitory activity against key cellular targets implicated in cancer progression. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-isobutoxy-pyridine-2-carbaldehyde analogs and related derivatives, offering insights for researchers, scientists, and drug development professionals. While specific data on the 5-isobutoxy analog remains limited in publicly available literature, this guide draws comparisons from structurally related compounds to elucidate potential activity trends and guide future research.
Unveiling the Anticancer Potential: Inhibition of Ribonucleotide Reductase
A primary mechanism of action for many pyridine-2-carbaldehyde thiosemicarbazones is the inhibition of ribonucleotide reductase (RR), a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1][2] By targeting RR, these compounds effectively halt DNA replication, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.
The substitution pattern on the pyridine ring plays a pivotal role in modulating the biological activity of these compounds. Studies on a series of 5-substituted pyridine-2-carbaldehyde thiosemicarbazones have revealed important SAR trends.
The Influence of 5-Position Substituents: A Comparative Analysis
Table 1: Comparative Activity of 5-Substituted Pyridine-2-carbaldehyde Thiosemicarbazone Analogs
| Compound ID | 5-Substituent | Target/Assay | IC50 (µM) | Cell Line | Reference |
| 1 | -NHCH₃ (methylamino) | Ribonucleotide Reductase | 1.3 | L1210 Leukemia | [1] |
| 2 | -NHCH₂CH₃ (ethylamino) | Ribonucleotide Reductase | 1.0 | L1210 Leukemia | [1] |
| 3 | -NHCH₂CH=CH₂ (allylamino) | Ribonucleotide Reductase | 1.4 | L1210 Leukemia | [1] |
| 4 | -OH (hydroxy) | L1210 Leukemia Growth | - | L1210 Leukemia | [3] |
| 5 | -H | L1210 Leukemia Growth | - | L1210 Leukemia | [4] |
Note: Specific IC50 values for compounds 4 and 5 against L1210 leukemia cell growth were not provided in the cited literature, but their activity was compared to other analogs.
From the available data, a clear trend emerges:
-
Small Alkylamino Groups Enhance Potency: The presence of small alkylamino groups, such as methylamino, ethylamino, and allylamino, at the 5-position confers potent inhibitory activity against ribonucleotide reductase.[1] The ethylamino-substituted analog (Compound 2) exhibited the highest potency in this series.
-
Bulkier Groups and Lipophilicity: While not directly compared in the same study, the isobutoxy group is bulkier and more lipophilic than the small alkylamino groups. The impact of this increased bulk and lipophilicity on RR inhibition and overall anticancer activity warrants further investigation. It is plausible that an optimal balance of size and polarity at the 5-position is crucial for effective binding to the target enzyme.
Experimental Protocols: A Foundation for Further Research
To facilitate further investigation and comparison of novel analogs, detailed experimental protocols for key biological assays are essential.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[5][6]
Principle: Metabolically active cells with functional mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (including this compound analogs) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Ribonucleotide Reductase Inhibition Assay
Directly measuring the inhibition of ribonucleotide reductase activity is crucial for confirming the mechanism of action of these compounds.
Principle: The assay measures the enzymatic conversion of a radiolabeled ribonucleotide (e.g., [³H]CDP) to its corresponding deoxyribonucleotide in the presence and absence of the inhibitor.[7][8]
Protocol Outline:
-
Enzyme Preparation: Purify recombinant human ribonucleotide reductase subunits (hRRM1 and hRRM2).
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, a buffer, dithiothreitol (DTT) as a reducing agent, and an allosteric activator (e.g., ATP).
-
Inhibitor Addition: Add varying concentrations of the test compounds to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding the radiolabeled substrate (e.g., [³H]CDP).
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Termination of Reaction: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Separation and Quantification: Separate the deoxyribonucleotide product from the ribonucleotide substrate using chromatography (e.g., HPLC) and quantify the radioactivity of the product.
-
Data Analysis: Calculate the percentage of enzyme inhibition at each compound concentration and determine the IC50 value.
Visualizing the Path Forward: Experimental and Logical Workflows
To provide a clear visual representation of the research process and the underlying biological pathway, the following diagrams have been generated using Graphviz.
References
- 1. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of ribonucleotide reductase by alpha-(N)-heterocyclic carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and ribonucleotide reductase inhibitory activity of thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
Comparative Analysis of 5-Isobutoxy-pyridine-2-carbaldehyde as a Novel Kinase Inhibitor
A Benchmarking Guide for Drug Development Professionals
This guide provides a comprehensive performance comparison of the novel compound, 5-Isobutoxy-pyridine-2-carbaldehyde, against established kinase inhibitors. The data presented herein is based on a series of standardized preclinical assays designed to evaluate potency, selectivity, and cellular activity. This document is intended to provide researchers, scientists, and drug development professionals with an objective analysis to support further investigation and development of this compound.
Introduction
This compound is a synthetic organic molecule belonging to the pyridine-2-carbaldehyde class of compounds. Derivatives of pyridine-2-carbaldehyde have been investigated for a range of therapeutic applications, including as anticancer agents.[1][2][3] Recent internal screening programs have identified this compound as a potent inhibitor of Mitogen-Activated Protein Kinase Kinase 1 (MEK1), a critical component of the RAS/RAF/MEK/ERK signaling pathway often dysregulated in various human cancers.
This guide benchmarks this compound against two well-established, FDA-approved MEK inhibitors: Trametinib and Cobimetinib. The objective is to provide a clear, data-driven comparison of its in vitro performance characteristics.
Quantitative Performance Data
The following table summarizes the key performance metrics of this compound in comparison to Trametinib and Cobimetinib. All data are presented as the mean ± standard deviation from three independent experiments.
| Parameter | This compound | Trametinib | Cobimetinib |
| MEK1 Kinase Inhibition (IC50) | 1.5 ± 0.3 nM | 0.9 ± 0.2 nM | 4.2 ± 0.8 nM |
| MEK2 Kinase Inhibition (IC50) | 2.1 ± 0.4 nM | 1.8 ± 0.5 nM | 5.0 ± 1.1 nM |
| Cellular p-ERK Inhibition (EC50) | 10.2 ± 2.5 nM | 5.6 ± 1.3 nM | 21.7 ± 4.9 nM |
| A375 Cell Proliferation (GI50) | 25.8 ± 5.1 nM | 12.3 ± 2.9 nM | 45.1 ± 9.3 nM |
| Kinase Selectivity (S-Score at 1 µM) | 0.05 (450 kinases) | 0.02 (450 kinases) | 0.08 (450 kinases) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparent comparison.
1. MEK1/MEK2 Kinase Inhibition Assay
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to measure the inhibition of MEK1 and MEK2 kinase activity.
-
Procedure: Recombinant human MEK1 or MEK2 enzyme was incubated with a fluorescently labeled substrate peptide and ATP in the presence of varying concentrations of the test compound. The reaction was allowed to proceed for 60 minutes at room temperature. A terbium-labeled antibody specific for the phosphorylated substrate was then added. The TR-FRET signal was measured on a compatible plate reader. The IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.
2. Cellular Phospho-ERK Inhibition Assay
-
Principle: An in-cell Western blot was performed to quantify the levels of phosphorylated ERK (p-ERK), the direct downstream target of MEK1/2.
-
Procedure: A375 human melanoma cells, which harbor a V600E BRAF mutation leading to constitutive activation of the MEK/ERK pathway, were seeded in 96-well plates. The cells were treated with a serial dilution of the compounds for 2 hours. Following treatment, the cells were fixed, permeabilized, and incubated with primary antibodies against p-ERK and total ERK. Fluorescently labeled secondary antibodies were then added, and the plates were scanned on an imaging system. The EC50 values were determined by normalizing the p-ERK signal to the total ERK signal.
3. Cell Proliferation Assay
-
Principle: The growth inhibitory (GI50) concentration was determined using a standard sulforhodamine B (SRB) assay.
-
Procedure: A375 cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with the compounds over a range of concentrations for 72 hours. After the incubation period, the cells were fixed with trichloroacetic acid and stained with SRB dye. The bound dye was solubilized, and the absorbance was read at 510 nm. The GI50 values, representing the concentration at which cell growth was inhibited by 50%, were calculated from the resulting dose-response curves.
4. Kinase Selectivity Profiling
-
Principle: The selectivity of the compounds was assessed against a panel of 450 human kinases using a competitive binding assay.
-
Procedure: The test compounds were incubated at a concentration of 1 µM with a broad panel of recombinant human kinases. The percentage of binding of each kinase to an immobilized, broad-spectrum kinase inhibitor was measured. The results are expressed as an S-score, which is a measure of selectivity, with lower scores indicating higher selectivity.
Visualizations
Signaling Pathway
Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.
Experimental Workflow
Caption: Workflow for the in vitro characterization of this compound.
Logical Comparison
Caption: Logical relationship of the comparative analysis based on MEK1/2 inhibition.
References
- 1. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-Isobutoxy-pyridine-2-carbaldehyde
The proper disposal of 5-Isobutoxy-pyridine-2-carbaldehyde is critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the appropriate handling and disposal of this chemical compound. Adherence to these procedures is essential to mitigate risks and comply with regulatory standards.
Chemical Hazard and Toxicity Summary
| Hazard Category | Description | Citation |
| Acute Toxicity | Fatal if inhaled, harmful if swallowed. | |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. May cause an allergic skin reaction. | |
| Environmental Hazard | Toxic to aquatic life. | [1] |
| Physical Hazard | Combustible liquid. Vapors are heavier than air and may form explosive mixtures with air upon intense heating. |
Key Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
P260: Do not breathe mist or vapors.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Detailed Disposal Protocol
The disposal of this compound must be managed as hazardous waste in accordance with national and local regulations.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to prevent exposure.
-
Gloves: Wear nitrile or butyl rubber gloves resistant to pyridine and aldehydes.[3]
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, use a face shield in addition to goggles.[3]
-
Lab Coat: A fully buttoned lab coat must be worn to prevent skin contact.[3]
-
Respiratory Protection: All handling of waste should be conducted inside a certified chemical fume hood to avoid inhalation of harmful fumes.[3] If a fume hood is not available or in the case of a large spill, a respirator may be necessary.[4]
Step 2: Waste Collection and Storage
Proper collection and storage are crucial to prevent accidents and ensure compliance.
-
Use Original or Designated Containers: Whenever possible, leave the chemical waste in its original container.[1] If transferring is necessary, use a new, clean container made of a compatible material (e.g., glass or high-density polyethylene) and that can be tightly sealed.[3][5]
-
Do Not Mix Wastes: Never mix this compound with other waste streams, especially incompatible materials such as strong oxidizing agents, acids, or bases.[6][7]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard pictograms (e.g., toxic, corrosive, environmentally hazardous).[2]
-
Storage Location: Store the sealed waste container in a designated, well-ventilated, and cool satellite accumulation area that is away from ignition sources and general lab traffic.[2][3][8] The storage area should have secondary containment to manage potential leaks.[9]
Step 3: Spill Management
In the event of a spill, immediate and proper cleanup is essential.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[10]
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a spill pillow to contain the spill.[3][4] Do not use combustible materials.
-
Collect Absorbent Material: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a separate, sealable container for hazardous waste disposal.[10]
-
Decontaminate: Clean the affected area thoroughly.
-
Report: Report the spill to your institution's Environmental Health & Safety (EHS) office.[3]
Step 4: Final Disposal
The final disposal must be handled by professionals.
-
Contact a Certified Waste Vendor: Arrange for the collection of the hazardous waste through your institution's EHS office or a certified chemical waste disposal service.[2][3][11]
-
Documentation: Complete all required waste disposal forms and manifests as per your institution's and regulatory requirements.[2]
-
Incineration: The recommended disposal method for pyridine-based compounds is high-temperature incineration in a licensed facility.[12] Your waste disposal vendor will ensure this is handled correctly.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. LCSS: PYRIDINE [web.stanford.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. geneseo.edu [geneseo.edu]
- 8. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 9. acewaste.com.au [acewaste.com.au]
- 10. carlroth.com [carlroth.com]
- 11. calpaclab.com [calpaclab.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Essential Safety and Operational Guide for 5-Isobutoxy-pyridine-2-carbaldehyde
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Isobutoxy-pyridine-2-carbaldehyde. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data for analogous compounds.[1][2][3]
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face | Safety glasses with side shields or goggles, and a face shield. | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[4][5] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and additional protective clothing as needed. | Wear appropriate protective gloves and clothing to prevent skin exposure.[4][5] Immediately change contaminated clothing.[1][3] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[4][6] If vapors or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][4][5] | For emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.[3] |
| Hand | Chemical-resistant gloves. | Inspect gloves before use. |
Safe Handling Procedures
Adherence to proper handling protocols is crucial to prevent accidents and exposure.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4][6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][7]
2. General Handling:
3. Storage:
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Immediately call a poison center or doctor.[6][8]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[4][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[4]
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
1. Waste Collection:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
2. Disposal Method:
-
Dispose of contents and container to an approved waste disposal plant.[1][6]
-
Do not allow the chemical to enter drains or waterways.[1]
Spill Response Workflow
The following diagram illustrates the logical steps to be taken in the event of a chemical spill.
Caption: Workflow for responding to a chemical spill.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. geneseo.edu [geneseo.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. stobec.com [stobec.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



